6-Nitro-benzo[b]thiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWHFIUQUWBWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number and molecular formula for 6-Nitro-benzo[b]thiophene
An In-depth Technical Guide to 6-Nitro-benzo[b]thiophene for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, reactivity, and potential applications.
Introduction and Physicochemical Properties
This compound belongs to the benzothiophene family, a class of sulfur-containing heterocyclic compounds that are isosteric to indole. The benzothiophene scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2] The introduction of a nitro group at the 6-position of the benzo[b]thiophene core significantly influences its electronic properties and chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecules.[3]
While a specific CAS Registry Number for this compound is not readily found in major chemical databases, its fundamental properties can be derived. This is in contrast to its isomers, such as 2-nitro-1-benzothiophene (CAS No. 10133-33-2) and 5-nitrobenzo[b]thiophene (CAS No. 4965-26-8).[4][5] The properties of the parent molecule, benzo[b]thiophene, are well-documented (CAS No. 95-15-8).[2][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | - |
| Molecular Weight | 179.19 g/mol | - |
| Appearance | Expected to be a crystalline solid | General knowledge |
| CAS Number | Not readily available | - |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the electrophilic nitration of the parent benzo[b]thiophene. The regioselectivity of this reaction is a critical consideration, as substitution can occur on either the benzene or the thiophene ring.
Mechanistic Rationale for Synthesis
Electrophilic substitution on the benzo[b]thiophene ring system is influenced by the electron-donating nature of the sulfur atom and the overall aromaticity of the bicyclic system. While the thiophene ring is generally more reactive towards electrophiles than the benzene ring, the conditions of the nitration reaction can be tuned to favor substitution on the benzene portion of the molecule. Nitration of benzo[b]thiophene typically yields a mixture of isomers, with the 3-nitro and 2-nitro isomers often being significant products. However, careful control of reaction conditions, including the choice of nitrating agent and solvent, can influence the formation of the 6-nitro isomer.
Detailed Experimental Protocol: Nitration of Benzo[b]thiophene
This protocol is a general method for the nitration of benzo[b]thiophene, which can be optimized to improve the yield of the 6-nitro isomer.
Materials:
-
Benzo[b]thiophene
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Acetic anhydride
-
Ice
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve benzo[b]thiophene in acetic anhydride.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude mixture of nitro isomers by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the this compound isomer.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Potential Transformations
The presence of both the electron-rich benzothiophene core and the electron-withdrawing nitro group imparts a rich and versatile reactivity to this compound.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a key intermediate, 6-amino-benzo[b]thiophene. This transformation is crucial for introducing further diversity and for the synthesis of various bioactive compounds. Common reducing agents include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acetic acid. The resulting amine is a versatile handle for subsequent reactions such as diazotization, acylation, and sulfonylation.
Further Electrophilic Substitution
The reactivity of the benzothiophene ring towards further electrophilic substitution is deactivated by the nitro group. However, under forcing conditions, additional substitutions can occur. The directing effect of the existing substituents will govern the position of the incoming electrophile.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the nitro group can activate the benzene ring towards nucleophilic aromatic substitution (SₙAr), although this is less common for nitro groups meta to the leaving group.
Reactivity Diagram
Caption: Key chemical transformations of this compound.
Applications in Drug Discovery and Development
The benzothiophene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties.[1][8][9] this compound serves as a critical building block for accessing novel analogues with potentially enhanced therapeutic profiles.
The 6-amino derivative, obtained from the reduction of this compound, is particularly valuable. This amino group can be functionalized to introduce various pharmacophores, enabling the exploration of structure-activity relationships (SAR). For instance, benzothiophene derivatives are found in drugs like raloxifene (an estrogen receptor modulator) and zileuton (a leukotriene synthesis inhibitor).[2][10] The strategic placement of substituents on the benzene ring, such as at the 6-position, can significantly impact the compound's interaction with biological targets.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons. The protons on the thiophene ring (at positions 2 and 3) would appear as doublets, while the protons on the benzene ring (at positions 4, 5, and 7) would exhibit a more complex splitting pattern due to the influence of the nitro group.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the nitro group (C-6) would be significantly deshielded.
-
IR Spectroscopy: The infrared spectrum would show strong characteristic absorption bands for the nitro group (typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹ for asymmetric and symmetric stretching, respectively). Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of the compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a synthetic intermediate in drug discovery and materials science. While its direct characterization data is sparse in the public domain, its synthesis and reactivity can be understood from the established principles of benzothiophene chemistry. The strategic location of the nitro group offers a versatile handle for the introduction of diverse functionalities, enabling the creation of novel molecular architectures with tailored biological and physical properties. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.
References
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Gold-Catalyzed Synthesis of sp 3 -Rich Nortricyclanes from Norbornenes - ACS Publications. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
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2-Nitro-1-benzothiophene | C8H5NO2S | CID 11830017 - PubChem. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC - PubMed Central. (2024, August 7). PubMed Central. Retrieved January 24, 2026, from [Link]
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Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Thiophenes and their Benzo Derivatives: Reactivity - ResearchGate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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An overview of benzo [ b ] thiophene-based medicinal chemistry - ResearchGate. (2025, November 29). ResearchGate. Retrieved January 24, 2026, from [Link]
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Benzothiophene synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10). Preprints.org. Retrieved January 24, 2026, from [Link]
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Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Benzothiophene - Wikipedia. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Retrieved January 24, 2026, from [Link]
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Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (2024, June 10). International Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]
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5-Nitrobenzo[b]thiophene | CAS 4965-26-8 | AMERICAN ELEMENTS ®. (n.d.). AMERICAN ELEMENTS. Retrieved January 24, 2026, from [Link]
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Benzo[b]thiophene - the NIST WebBook - National Institute of Standards and Technology. (n.d.). National Institute of Standards and Technology. Retrieved January 24, 2026, from [Link]
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Substitution reactions of benzo[b]thiophen derivatives. Part VI. Reactions of 4-methoxybenzo[b]thiophen and its 3-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]
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Benzothiophene - Introduction + Reactions +Synthesis +Application #heterocyclic #mscchemistrynotes - YouTube. (2022, December 2). YouTube. Retrieved January 24, 2026, from [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - MDPI. (2023, August 12). MDPI. Retrieved January 24, 2026, from [Link]
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Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC - NIH. (2022, April 18). NIH. Retrieved January 24, 2026, from [Link]
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The Genesis of a Scaffold: A Technical Guide to the Discovery and Synthesis of 6-Nitro-benzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitro-benzo[b]thiophene is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block for more complex molecules, including pharmaceutically active agents, has driven the development of various synthetic strategies. This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, alongside a detailed exploration of modern synthetic methodologies. We will delve into the chemical principles underpinning these approaches, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols for key reactions. This guide is designed to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of benzothiophene derivatives.
Introduction: The Significance of the Benzo[b]thiophene Core
The benzo[b]thiophene scaffold, a fusion of benzene and thiophene rings, is a privileged structure in medicinal chemistry.[1] This aromatic heterocyclic system is present in a wide range of biologically active natural products and synthetic compounds. The sulfur atom in the thiophene ring imparts unique electronic and steric properties, enabling diverse interactions with biological targets. Consequently, benzo[b]thiophene derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antidepressant agents.[2]
The introduction of a nitro group onto the benzo[b]thiophene core, specifically at the 6-position, further enhances its chemical versatility. The electron-withdrawing nature of the nitro group modifies the electronic properties of the entire ring system and provides a chemical handle for further functionalization, most notably through its reduction to an amino group. This opens up avenues for the synthesis of a vast library of derivatives with potentially novel biological activities.
This guide will first journey back to the initial explorations of benzo[b]thiophene chemistry to uncover the historical methods for the preparation of its 6-nitro derivative. Subsequently, it will transition to contemporary synthetic strategies, providing a robust and practical resource for the modern chemist.
A Historical Perspective: The Dawn of this compound Synthesis
The history of this compound is intrinsically linked to the broader exploration of electrophilic aromatic substitution on the parent benzo[b]thiophene molecule. Early investigations into the reactivity of this heterocyclic system laid the groundwork for the controlled introduction of functional groups onto its aromatic core.
The Foundational Method: Direct Nitration of Benzo[b]thiophene
One of the most direct and historically significant routes to this compound is the electrophilic nitration of the parent benzo[b]thiophene. A comprehensive study on this reaction was reported by Armstrong and colleagues in 1969, providing a detailed analysis of the product distribution and offering insights into the regioselectivity of the nitration.
The nitration of benzo[b]thiophene typically yields a mixture of all six possible mono-nitro isomers. The distribution of these isomers is highly dependent on the reaction conditions, particularly the nitrating agent and the solvent system employed.
Causality Behind Experimental Choices:
The choice of nitrating agent is critical in controlling the reaction. A mixture of concentrated nitric acid and sulfuric acid is a classic and potent nitrating system that generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. The reaction temperature is another crucial parameter; lower temperatures are generally favored to minimize side reactions and improve selectivity.
The separation of the resulting isomeric mixture presents a significant challenge. However, the differences in the physical properties of the isomers, such as their melting points and solubility, can be exploited for their isolation and purification through techniques like fractional crystallization and chromatography.
Table 1: Isomer Distribution in the Nitration of Benzo[b]thiophene
| Isomer | Percentage (%) |
| 2-Nitro | Variable |
| 3-Nitro | Major |
| 4-Nitro | Minor |
| 5-Nitro | Minor |
| 6-Nitro | Minor |
| 7-Nitro | Minor |
Note: The exact distribution can vary significantly with reaction conditions.
Detailed Experimental Protocol: Classical Nitration of Benzo[b]thiophene
The following protocol is a representative example based on established methodologies for aromatic nitration and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Benzo[b]thiophene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ice
-
Dichloromethane
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve benzo[b]thiophene (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred benzo[b]thiophene solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of nitro-isomers.
-
Purification: Separate the isomers by column chromatography on silica gel using a hexane-ethyl acetate gradient. The this compound isomer can be identified and isolated based on its characteristic spectroscopic data.
Diagram 1: Reaction Scheme for the Direct Nitration of Benzo[b]thiophene
Caption: Electrophilic nitration of benzo[b]thiophene.
Modern Synthetic Strategies: Building the Core with Precision
While direct nitration provides a historical context, modern organic synthesis often favors methods that offer greater control over regioselectivity and functional group tolerance. These approaches typically involve the construction of the benzo[b]thiophene ring system from appropriately substituted precursors, allowing for the strategic placement of the nitro group.
Synthesis via Cyclization of Pre-nitrated Starting Materials
A powerful and versatile approach involves the cyclization of a benzene derivative that already contains the desired nitro group. This strategy circumvents the issue of isomeric mixtures encountered in direct nitration.
One common strategy involves the reaction of a substituted 2-mercaptophenol with a haloacetaldehyde derivative, followed by cyclization. To synthesize the 6-nitro derivative, a 4-nitro-substituted 2-mercaptophenol would be the logical starting material.
Causality Behind Experimental Choices:
The choice of a starting material with the nitro group already in place at the desired position (para to the eventual sulfur linkage) ensures the final product will be the 6-nitro isomer. The cyclization step is typically acid-catalyzed, promoting the intramolecular electrophilic attack of the sulfur atom onto the carbonyl group, followed by dehydration to form the thiophene ring.
Diagram 2: General Workflow for Cyclization Synthesis
Caption: General workflow for synthesizing this compound via cyclization.
Table 2: Comparison of Historical and Modern Approaches
| Feature | Direct Nitration (Historical) | Cyclization of Precursors (Modern) |
| Regioselectivity | Low (mixture of isomers) | High (pre-determined by starting material) |
| Purification | Challenging (isomer separation) | Generally simpler |
| Starting Materials | Benzo[b]thiophene | More complex, substituted benzenes |
| Overall Yield | Often moderate to low for the desired isomer | Can be high |
Synthesis via Decarboxylation of this compound-2-carboxylic Acid
Another elegant and regioselective route involves the synthesis of this compound-2-carboxylic acid, followed by a decarboxylation step. This method offers excellent control over the position of the nitro group.
The synthesis of this compound-2-carboxylic acid can be achieved through various methods, often starting from a suitably substituted benzaldehyde. For instance, the reaction of 2-fluoro-4-nitrobenzaldehyde with ethyl thioglycolate provides the corresponding ethyl this compound-2-carboxylate, which can then be hydrolyzed to the carboxylic acid.
Detailed Experimental Protocol: Synthesis and Decarboxylation
This protocol is a composite of established procedures for similar transformations and should be adapted and optimized as needed.
Part A: Synthesis of this compound-2-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as DMF.
-
Addition of Reagents: Add ethyl thioglycolate (1.1 eq) and a base such as potassium carbonate (1.2 eq).
-
Reaction: Heat the mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction, pour it into water, and extract the product with an organic solvent. Purify the resulting ethyl this compound-2-carboxylate by chromatography or recrystallization.
-
Hydrolysis: Hydrolyze the ester to the carboxylic acid using standard conditions, for example, by heating with aqueous sodium hydroxide, followed by acidification.
Part B: Decarboxylation
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve this compound-2-carboxylic acid in a high-boiling solvent such as quinoline.
-
Catalyst: Add a catalytic amount of copper powder.
-
Reaction: Heat the mixture to reflux and monitor the evolution of carbon dioxide. The reaction progress can be followed by TLC.
-
Work-up: After the reaction is complete, cool the mixture, dilute it with an organic solvent, and wash with dilute acid to remove the quinoline. The organic layer is then washed, dried, and concentrated.
-
Purification: Purify the crude this compound by column chromatography or recrystallization.
Diagram 3: Decarboxylation of this compound-2-carboxylic Acid
Caption: Decarboxylation to yield this compound.
Conclusion and Future Outlook
The synthesis of this compound has evolved from the classical, yet often unselective, direct nitration of the parent heterocycle to more refined and regioselective modern strategies. The historical methods, while foundational, highlight the challenges of controlling electrophilic aromatic substitution on this complex ring system. In contrast, contemporary approaches that build the benzo[b]thiophene core from pre-functionalized precursors offer superior control and efficiency, enabling the targeted synthesis of the desired 6-nitro isomer.
As the demand for novel and diverse molecular scaffolds continues to grow in drug discovery and materials science, the development of even more efficient, sustainable, and versatile methods for the synthesis of this compound and its derivatives will remain an active area of research. The principles and protocols outlined in this guide provide a solid foundation for both understanding the historical context and for implementing practical and effective synthetic strategies in the modern laboratory.
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Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
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ACS Publications. (2024, August 12). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Retrieved from [Link]
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6-Nitro-benzo[b]thiophene-1,1-dioxide (Stattic): A Technical Guide to its Function as a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Key Node in Oncogenesis
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor that plays a pivotal role in cell growth, survival, and differentiation.[1] Under normal physiological conditions, its activation is transient and tightly regulated. However, in a wide array of human cancers, STAT3 is constitutively activated, driving the expression of genes involved in proliferation, angiogenesis, and immune evasion, thereby making it a high-value target for cancer therapy.[1][2] This guide provides a comprehensive technical overview of 6-Nitro-benzo[b]thiophene-1,1-dioxide, famously known as Stattic, a potent small-molecule inhibitor of STAT3. We will delve into its mechanism of action, synthesis, experimental validation, and the critical considerations for its use in a research setting.
The STAT3 Signaling Pathway: A Brief Overview
The activation of STAT3 is a multi-step process initiated by cytokines and growth factors, such as Interleukin-6 (IL-6). This canonical pathway is crucial for understanding the points of inhibition.[3]
-
Ligand Binding and Receptor Dimerization: A cytokine (e.g., IL-6) binds to its receptor on the cell surface.
-
JAK Kinase Activation: This binding triggers the activation of associated Janus kinases (JAKs).
-
STAT3 Phosphorylation: Activated JAKs phosphorylate STAT3 proteins at a specific tyrosine residue (Tyr705).[3]
-
Dimerization: The phosphorylated STAT3 monomers form homodimers (or heterodimers with other STAT proteins) via reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine motif of the other.[1]
-
Nuclear Translocation: The STAT3 dimer translocates into the nucleus.
-
Gene Transcription: In the nucleus, the dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.
Canonical STAT3 Signaling Pathway
Caption: The canonical JAK-STAT3 signaling cascade.
This compound-1,1-dioxide (Stattic): Mechanism of Inhibition
Stattic is recognized as the first non-peptidic small molecule designed to selectively inhibit STAT3.[4] Its primary mechanism of action is the disruption of STAT3's function by targeting its Src Homology 2 (SH2) domain.[1][5]
-
SH2 Domain Binding: The SH2 domain is crucial as it recognizes and binds to the phosphorylated tyrosine (pTyr705) residue, a mandatory step for the formation of active STAT3 dimers.[1][3] Stattic directly interacts with the SH2 domain, effectively preventing the binding of the phosphotyrosine motif.[5][6]
-
Inhibition of Dimerization and Activation: By occupying the SH2 domain, Stattic inhibits the dimerization of STAT3 monomers.[1][4] This blockade is a critical upstream event that halts the entire signaling cascade.
-
Prevention of Nuclear Translocation: Since dimerization is a prerequisite for nuclear import, Stattic consequently prevents the translocation of STAT3 into the nucleus.[5] This sequesters STAT3 in the cytoplasm, away from its DNA targets.
The net effect is the suppression of STAT3-mediated gene transcription, leading to reduced cell proliferation and the induction of apoptosis in cancer cells that are dependent on the STAT3 signaling pathway.[1]
Mechanism of Stattic Action
Caption: Stattic binds to the STAT3 SH2 domain, preventing dimerization.
Synthesis of this compound-1,1-dioxide (Stattic)
The synthesis of Stattic can be achieved from the commercially available starting material benzo[b]thiophene. The process involves a two-step reaction sequence: oxidation of the sulfur atom followed by regioselective nitration of the benzene ring.[7]
Experimental Protocol: Synthesis of Stattic
Step 1: Oxidation of Benzo[b]thiophene to Benzo[b]thiophene-1,1-dioxide
-
Reaction Setup: Dissolve benzo[b]thiophene (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Oxidant Addition: Add meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise to the solution while maintaining the temperature at 0 °C with an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield benzo[b]thiophene-1,1-dioxide. A reported yield for this step is 97%.[7]
Step 2: Nitration of Benzo[b]thiophene-1,1-dioxide to yield Stattic
-
Reaction Setup: Add benzo[b]thiophene-1,1-dioxide (1 equivalent) to a nitrating mixture (e.g., a mixture of concentrated sulfuric acid and fuming nitric acid).
-
Reaction Conditions: Maintain the reaction at a low temperature (e.g., 0-5 °C) during the addition and subsequent stirring.
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting material by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water until neutral, and then dry to obtain this compound-1,1-dioxide (Stattic). This regioselective nitration has been reported with an excellent yield of 93%.[7]
Experimental Validation of STAT3 Inhibition
To rigorously validate the inhibitory effect of Stattic on the STAT3 pathway, a multi-assay approach is essential. Here, we outline the core experimental workflows.
STAT3-Dependent Luciferase Reporter Assay
This cell-based assay quantitatively measures the transcriptional activity of STAT3.
Principle: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of STAT3-responsive DNA elements.[8][9] When STAT3 is active, it binds to these elements and drives luciferase expression. A reduction in luciferase activity in the presence of an inhibitor indicates a blockade of the STAT3 pathway. A second plasmid expressing Renilla luciferase is often co-transfected to serve as an internal control for transfection efficiency and cell viability.[8]
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed HEK293 cells (or another suitable cell line) into a 96-well plate at a density of approximately 30,000 cells per well.[8]
-
Transfect the cells with the STAT3-responsive firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.[8]
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of Stattic or a vehicle control (e.g., DMSO).
-
-
STAT3 Activation:
-
Following a pre-incubation period with the inhibitor (e.g., 1 hour), stimulate the cells with a known STAT3 activator, such as IL-6, for 6 to 24 hours to induce the pathway.[8]
-
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells using a luciferase assay buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the dual-luciferase assay system protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control. Plot the results to determine the IC₅₀ value.
-
Fluorescence Polarization (FP) Assay
This in vitro biophysical assay directly measures the binding of Stattic to the STAT3 SH2 domain.
Principle: A small, fluorescently-labeled peptide containing a phosphotyrosine (a mimic of the STAT3 docking site) is incubated with purified STAT3 protein. In its unbound state, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger STAT3 protein, its tumbling is slowed, leading to a high polarization signal. A competitive inhibitor like Stattic will displace the fluorescent peptide from the STAT3 SH2 domain, causing a decrease in fluorescence polarization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton-X100, 2 mM DTT, pH 7.5).
-
Use purified, full-length recombinant STAT3 protein (e.g., 100 nM final concentration) and a fluorescently labeled phosphopeptide probe (e.g., 10 nM final concentration).
-
-
Assay Protocol:
-
In a 96-well black plate, add the STAT3 protein to wells containing serial dilutions of Stattic or vehicle control.
-
Incubate at room temperature for approximately 60 minutes to allow for inhibitor binding.
-
Add the fluorescent peptide probe to all wells and incubate for an additional 30 minutes.
-
-
Measurement and Analysis:
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
Plot the change in polarization against the inhibitor concentration to determine the binding affinity (IC₅₀ or Kᵢ).
-
Western Blotting for Phospho-STAT3 (Tyr705)
This immunoassay provides direct visual evidence of the inhibition of STAT3 phosphorylation within cells.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using an antibody specific to the phosphorylated form of STAT3 at Tyr705 (p-STAT3), one can directly assess the activation status of the protein. A decrease in the p-STAT3 signal in Stattic-treated cells compared to control cells indicates inhibition. Total STAT3 levels should also be measured as a loading control.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., HepG2, PANC-1) and treat with various concentrations of Stattic for a specified time (e.g., 1-24 hours).[1]
-
Stimulate the cells with a STAT3 activator (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in p-STAT3 levels.
-
Quantitative Data and Structure-Activity Relationship (SAR)
The potency of Stattic and its analogs can vary depending on the cell line and assay conditions. It is crucial to consider these variables when interpreting data.
| Compound/Derivative | Assay Type | Cell Line/System | IC₅₀ | Reference |
| Stattic | STAT3 Inhibition | Cell-free | 5.1 µM | |
| Stattic | Cell Viability | CCRF-CEM (T-ALL) | 3.188 µM | [1] |
| Stattic | Cell Viability | Jurkat (T-ALL) | 4.89 µM | [1] |
| Compound 15 (aminobenzo[b]thiophene 1,1-dioxide derivative) | Cell Viability | Various Cancer Lines | 0.33-0.75 µM | |
| K2071 (6-aminobenzo[b]thiophene 1,1-dioxide derivative) | STAT3 Inhibition | Glioblastoma Cells | Potent Inhibition | [7] |
The development of derivatives from the 6-aminobenzo[b]thiophene 1,1-dioxide core (obtained from the reduction of Stattic) highlights key structure-activity relationships.[7] Modifications to this scaffold have been explored to enhance properties such as blood-brain barrier permeability and to reduce off-target effects.[7] For instance, the addition of a methoxybenzylamino group (as in compound K2071) has been shown to optimize physicochemical characteristics while retaining potent STAT3 inhibitory activity.[7] Such studies are vital for guiding the rational design of next-generation STAT3 inhibitors with improved therapeutic profiles.
Critical Considerations and Off-Target Effects
While Stattic is a widely used tool to probe STAT3 function, it is imperative for researchers to be aware of its limitations and potential for STAT3-independent effects. This awareness is central to the trustworthy interpretation of experimental results.
-
STAT3-Independent Activity: Studies have shown that Stattic can exert biological effects even in STAT3-deficient cells.[3] A significant off-target effect is the reduction of histone acetylation, suggesting that Stattic may directly or indirectly inhibit histone acetyltransferases (HATs).[3]
-
Thiol Reactivity: The benzo[b]thiophene 1,1-dioxide core can act as a Michael acceptor, leading to potential reactivity with cellular thiols. This can contribute to non-specific effects. Newer derivatives have been designed to be less thiol-reactive.[7]
-
Polypharmacology: The observed effects of Stattic in cellular assays, such as the induction of autophagy and cell death, may be a result of a combination of STAT3 inhibition and these off-target activities.[3] Therefore, attributing all observed phenotypes solely to STAT3 inhibition requires careful validation, for instance, by using genetic knockdown (siRNA) of STAT3 as a parallel control.
Conclusion
This compound-1,1-dioxide (Stattic) remains a cornerstone molecule for the pharmacological inhibition of the STAT3 signaling pathway. Its well-defined mechanism of targeting the SH2 domain provides a clear rationale for its action. However, as with any chemical probe, a thorough understanding of its synthesis, methods for validation, and potential off-target effects is paramount for its effective and appropriate use in research and drug development. The insights gained from Stattic and its derivatives continue to pave the way for the creation of more selective and potent STAT3 inhibitors with the potential for clinical translation in oncology and other diseases driven by aberrant STAT3 signaling.
References
- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Royal Society of Chemistry.
- Stattic suppresses p-STAT3 and induces cell death in T-cell acute lymphoblastic leukemia. (2024).
- Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. (2024).
- The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. (n.d.). Journal of Biological Chemistry.
- Data Sheet - STAT3 Reporter Kit (STAT3 Signaling Pathway)
- Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent ST
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- STAT3 Reporter Kit (STAT3 Signaling P
- Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. (n.d.).
- Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Tre
- Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb. (n.d.). Cell Signaling Technology.
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- Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. (n.d.).
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- Does anyone have experience using pSTAT 1 and 3 antibodies for western blots?. (2013).
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- A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of ST
- STAT-3/phosphoSTAT-3 western blot. (n.d.). Protocol Online.
- Fluorescence polarization (FP) assay measures affinity of STAT3 inhibitors for the SH2 domain. (n.d.).
- Quantification of total and phosphorylated STAT3 by calibr
- Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer. (2019).
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- Antagonizing STAT3 Activation With Benzo[b]thiophene 1, 1-dioxide Based Small Molecules. (2017). European Journal of Medicinal Chemistry.
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A Technical Guide to the Thermochemical Data of Benzo[b]thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermochemical data for benzo[b]thiophene, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Accurate thermochemical data are paramount for understanding the stability, reactivity, and energetic landscape of these molecules, which is critical for designing efficient synthetic routes, predicting reaction outcomes, and developing novel therapeutic agents.[1] This document synthesizes experimental and computational data, outlines the methodologies used to obtain these values, and discusses their practical implications.
Introduction to Benzo[b]thiophene and Its Significance
Benzo[b]thiophene, also known as thianaphthene, is an aromatic compound consisting of a benzene ring fused to a thiophene ring.[1] This scaffold is a privileged structure in drug discovery, appearing in pharmaceuticals such as the osteoporosis drug raloxifene, the asthma medication zileuton, and the antifungal agent sertaconazole.[1] The thermodynamic properties of benzo[b]thiophene and its derivatives dictate their stability and the energy changes associated with their chemical transformations. Therefore, a deep understanding of their thermochemistry is essential for process optimization, safety assessment, and the rational design of new chemical entities.
Methodologies for Determining Thermochemical Data
The thermochemical data presented in this guide are derived from a combination of rigorous experimental techniques and high-level computational methods. Each approach offers unique advantages and, when used in concert, provides a validated and reliable dataset.
Rotating-Bomb Calorimetry: This is the gold standard for determining the enthalpy of combustion (ΔcH°) for sulfur-containing organic compounds.[3][4] Unlike a static bomb, the rotating bomb ensures that the sulfuric acid produced upon combustion forms a homogeneous solution of well-defined concentration, which is crucial for accurate measurements.[4] The measured energy of combustion is then used to derive the standard enthalpy of formation (ΔfH°).
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed pellet of the benzo[b]thiophene compound is placed in a crucible inside the bomb. A known amount of water is added to the bomb to dissolve the sulfur oxides formed.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Combustion: The sample is ignited by passing an electric current through a fuse wire. The bomb is rotated during and after combustion to ensure complete absorption of SO₂ and SO₃ into the water.
-
Temperature Measurement: The temperature change of the surrounding water jacket is meticulously recorded to determine the heat released.
-
Calibration & Correction: The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.[5] Corrections are applied for the heat of fuse ignition and the formation of nitric acid from residual nitrogen.
-
Data Analysis: The standard energy of combustion is calculated from the corrected temperature rise. This value is then used with Hess's law to determine the standard enthalpy of formation of the solid (ΔfH°(s)).
Knudsen Effusion Method: This technique is employed to measure the low vapor pressures of solids, from which the enthalpy of sublimation (ΔsubH°) can be derived.[6][7] The method involves monitoring the rate of mass loss of a substance effusing through a small orifice in a heated cell under vacuum.[6]
Experimental Workflow: Knudsen Effusion
Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.
Other techniques like adiabatic heat-capacity calorimetry and differential scanning calorimetry (DSC) are also used to measure heat capacities and enthalpies of fusion and other phase transitions.[8]
Modern computational chemistry provides a powerful, complementary tool for deriving thermochemical data, especially for unstable or difficult-to-synthesize compounds.
High-Accuracy Composite Methods: Gaussian-n (G3, G4) and similar composite methods are multi-step computational protocols that approximate a very high-level calculation by combining results from less computationally expensive calculations.[9] These methods systematically correct for basis set deficiencies, electron correlation effects, and zero-point vibrational energies to achieve chemical accuracy (typically within ~1 kcal/mol or ~4 kJ/mol).
Isodesmic Reactions: To improve accuracy and cancel systematic errors inherent in computational methods, hypothetical isodesmic reactions are often employed.[10][11] In these reactions, the number and types of chemical bonds are conserved on both the reactant and product sides.[10][12] By choosing well-characterized reference compounds, the calculated reaction enthalpy can be used to derive a highly accurate enthalpy of formation for the target molecule, such as benzo[b]thiophene.[13]
Computational Workflow: Isodesmic Reaction Approach
Caption: A generalized workflow for calculating the enthalpy of formation using a computational isodesmic reaction scheme.
Thermochemical Data for Benzo[b]thiophene
The following tables summarize the key experimental thermochemical data for benzo[b]thiophene (C₈H₆S) at the standard reference temperature of 298.15 K unless otherwise specified.
Table 1: Enthalpies of Formation and Combustion.
| Parameter | Phase | Value (kJ/mol) | Method | Reference |
| Standard Enthalpy of Formation (ΔfH°) | Solid | 100.60 ± 0.45 | Combustion Calorimetry | Sabbah, 1979[14] |
| Solid | 100.9 ± 0.92 | Combustion Calorimetry | Good, 1972[14] | |
| Gas | 166.28 ± 0.48 | From solid & sublimation | Sabbah, 1979[15] | |
| Standard Enthalpy of Combustion (ΔcH°) | Solid | -4708.21 ± 0.79 | Combustion Calorimetry | Good, 1972[14] |
Table 2: Enthalpies of Phase Transitions.
| Parameter | Value (kJ/mol) | Temperature (K) | Method | Reference |
| Enthalpy of Sublimation (ΔsubH°) | 65.7 ± 0.2 | 298.15 | Calorimetry | Sabbah, 1979 |
| 65.68 ± 0.17 | 298.15 | Calorimetry | Sabbah, 1979 | |
| Enthalpy of Fusion (ΔfusH) | 11.827 | 304.50 | Adiabatic Calorimetry | Finke, et al., 1954 |
| Enthalpy of Vaporization (ΔvapH) | 52.1 | 364 | Ebulliometry | Dykyj, et al., 1999 |
| 54.3 | 320 | Ebulliometry | Chirico, et al., 1991 |
Note: The enthalpy of vaporization is strongly temperature-dependent.
Relationship Between Thermochemical Quantities
The thermochemical properties of a compound are interconnected through fundamental thermodynamic cycles. For benzo[b]thiophene, the gas-phase enthalpy of formation can be derived from the solid-phase value and the enthalpy of sublimation, providing a self-consistent check of the experimental data.
Caption: Thermodynamic cycle relating solid and gas phase enthalpies of formation for benzo[b]thiophene.
Application and Interpretation of Data
-
Stability: The positive enthalpy of formation for benzo[b]thiophene indicates it is thermodynamically unstable relative to its constituent elements (graphite, H₂, and rhombic sulfur), which is typical for aromatic compounds. However, its stability relative to other isomers or potential reaction products is the key consideration in chemical processes.
-
Process Design: The enthalpy of combustion is a critical parameter for safety assessments, particularly in large-scale synthesis where managing heat release is vital.
-
Drug Development: The enthalpy of sublimation provides insight into the strength of intermolecular forces in the crystal lattice. This is directly relevant to physicochemical properties like solubility and melting point, which are crucial factors in drug formulation and bioavailability.
-
Computational Benchmarking: The high-quality experimental data for the parent benzo[b]thiophene serves as a crucial benchmark for validating and refining computational methods.[13] These validated methods can then be confidently applied to predict the thermochemical properties of novel, substituted derivatives for which experimental data may not be available.
Conclusion
This guide has consolidated the key thermochemical data for benzo[b]thiophene, grounded in authoritative experimental and computational methodologies. A thorough understanding of these energetic properties is indispensable for professionals in chemical research and drug development. The provided data tables, protocols, and workflows serve as a practical reference for predicting chemical behavior, ensuring process safety, and guiding the design of new benzo[b]thiophene-based molecules with desired properties.
References
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R. D. Chirico, S. E. Knipmeyer, A. Nguyen, & W. V. Steele (1991). The thermodynamic properties of benzo[b]thiophene. The Journal of Chemical Thermodynamics, 23(8), 759–779.
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Finke, H.L., Gross, M.E., Messerly, J.F., & Waddington, G. (1954). Benzothiophene: heat capacity, heat of transition, heat of fusion and entropy. an order-disorder transition. Journal of the American Chemical Society, 76(3), 854–857.
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Good, W.D. (1972). Enthalpies of combustion of 18 organic sulfur compounds related to petroleum. Journal of Chemical & Engineering Data, 17(2), 158–162.
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NIST Chemistry WebBook. (n.d.). Benzo[b]thiophene. NIST Standard Reference Database Number 69.
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PubChem. (n.d.). Benzo(B)Thiophene. National Center for Biotechnology Information.
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Wikipedia. (n.d.). Benzothiophene.
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Asif, M. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Medicinal Chemistry Research, 26(10), 2269-2290.
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Hubbard, W. N., Scott, D. W., & Waddington, G. (1954). A Rotating Combustion Bomb for Precision Calorimetry. Heats of Combustion of Some Sulfur-Containing Compounds. The Journal of Physical Chemistry, 58(2), 152–162.
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Chan, B., & Radom, L. (2015). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. The Journal of Physical Chemistry A, 119(32), 8749–8761.
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Catoire, L., et al. (2013). Modernization and validation of an isoperibol rotating bomb calorimeter for the measurement of energies of combustion of sulphur compounds. Journal of Thermal Analysis and Calorimetry, 114(3), 1141–1149.
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Hansen, L. D., & Chirico, R. D. (2012). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data, 57(12), 3475–3483.
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Wikipedia. (n.d.). Isodesmic reaction.
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Scimed. (n.d.). Introduction to Bomb Calorimetry.
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Wikipedia. (n.d.). Knudsen cell.
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Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note.
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Methodological & Application
Application Notes and Protocols for Antimicrobial and Anti-inflammatory Assays of Benzothiophene Derivatives
Introduction: The Therapeutic Potential of Benzothiophene Scaffolds
Benzothiophene derivatives represent a privileged class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2][3] Their structural versatility allows for fine-tuning of their biological effects, making them promising candidates for the development of novel therapeutic agents.[1][3] Among the most significant of these biological activities are their antimicrobial and anti-inflammatory properties.[1][2][4] The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents, and benzothiophenes have shown considerable promise in this area.[4] Similarly, their ability to modulate inflammatory pathways offers potential for treating a variety of inflammatory disorders.[5][6]
This comprehensive guide provides detailed protocols for a panel of robust and reproducible in vitro assays designed to evaluate the antimicrobial and anti-inflammatory efficacy of novel benzothiophene derivatives. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the experiments but also critically interpret the results.
Part 1: Antimicrobial Activity Assays
The initial screening of benzothiophene derivatives for antimicrobial activity is crucial in identifying promising lead compounds. The following protocols describe two standard and widely accepted methods for determining the antimicrobial spectrum and potency of test compounds.
Agar Well Diffusion Assay: A Primary Screening Tool
The agar well diffusion method is a preliminary test to qualitatively assess the antimicrobial activity of a compound.[7][8] It is based on the principle that an antimicrobial agent will diffuse into the agar medium and inhibit the growth of a microbial strain seeded on the surface.
-
Agar Medium: Mueller-Hinton Agar (MHA) is the recommended medium for this assay as it has good reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports the growth of most common pathogens.
-
Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform and reproducible lawn of bacterial growth.[9] This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/ml.[9]
-
Well Diameter: A standardized well diameter (e.g., 6 mm) is used to ensure consistent diffusion of the test compound.
Caption: Workflow for the Agar Well Diffusion Assay.
-
Prepare Inoculum: From a pure overnight culture of the test microorganism, pick 3-4 colonies and suspend them in 5 ml of sterile saline.
-
Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a nephelometer or by visual comparison.
-
Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate to obtain a uniform lawn of growth.
-
Create Wells: Aseptically punch wells of 6 mm diameter into the inoculated MHA plate using a sterile cork borer.
-
Add Test Compound: Carefully add a fixed volume (e.g., 50 µl) of the benzothiophene derivative solution (of known concentration, dissolved in a suitable solvent like DMSO) into each well.
-
Add Controls:
-
Positive Control: Add a standard antibiotic solution to one well.
-
Negative Control: Add the solvent used to dissolve the test compound (e.g., DMSO) to another well.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
| Compound | Concentration (µg/ml) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Benzo[b]thiophene-A | 100 | 15 | 12 |
| Benzo[b]thiophene-B | 100 | 18 | 10 |
| Positive Control (e.g., Ampicillin) | 10 | 25 | 22 |
| Negative Control (DMSO) | - | 0 | 0 |
Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[10][11]
-
96-Well Plate Format: This format allows for the testing of multiple concentrations of several compounds simultaneously, making it a high-throughput method.[12]
-
Two-Fold Serial Dilutions: This provides a logarithmic concentration gradient to precisely determine the MIC value.
-
Inoculum Size: A standardized inoculum of approximately 5 x 10⁵ CFU/ml is crucial for the reproducibility of the assay.
Caption: Workflow for the Broth Microdilution Assay.
-
Prepare Compound Dilutions:
-
Add 100 µl of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Add 100 µl of the benzothiophene derivative stock solution (at twice the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µl from the first well to the second, and so on, down the row. Discard the final 100 µl from the last well.
-
-
Prepare Inoculum: Prepare a standardized microbial inoculum as described in the agar well diffusion protocol and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/ml.
-
Inoculate Plate: Add 100 µl of the diluted inoculum to each well of the microtiter plate. This will bring the total volume in each well to 200 µl and dilute the compound concentrations to the final desired range.
-
Set Up Controls:
-
Growth Control: A well containing only MHB and the inoculum.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
| Compound | MIC (µg/ml) vs. S. aureus | MIC (µg/ml) vs. E. coli |
| Benzo[b]thiophene-A | 16 | 32 |
| Benzo[b]thiophene-B | 8 | 64 |
| Positive Control (e.g., Ciprofloxacin) | 0.5 | 0.25 |
Part 2: Anti-inflammatory Activity Assays
Chronic inflammation is implicated in a wide range of diseases. Benzothiophene derivatives have shown potential in modulating key inflammatory pathways.[1][3] The following assays provide a robust platform for evaluating their anti-inflammatory properties.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.[13][14] This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation as it reliably produces NO upon stimulation with LPS.[13][15]
-
LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces the expression of iNOS.[16]
-
Griess Reagent: NO is an unstable molecule, but it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium.[15] The Griess reagent quantitatively measures nitrite concentration, which serves as an indirect measure of NO production.[15][17]
Caption: LPS-induced NO production pathway and potential inhibition by benzothiophene derivatives.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the benzothiophene derivative. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/ml (except for the untreated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 100 µl of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µl of Griess reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Calculate NO Inhibition: The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.
| Compound | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Untreated Control | - | 1.2 | - |
| LPS Control | - | 35.8 | 0 |
| Benzo[b]thiophene-C | 10 | 20.1 | 43.8 |
| Benzo[b]thiophene-C | 25 | 12.5 | 65.1 |
| Positive Control (e.g., L-NAME) | 100 | 5.4 | 84.9 |
Cyclooxygenase (COX) Enzyme Inhibition Assay
Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[18] This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Purified Enzymes: Using purified COX-1 and COX-2 enzymes allows for the direct assessment of enzyme inhibition and determination of selectivity.
-
Arachidonic Acid Substrate: Arachidonic acid is the natural substrate for COX enzymes.[19]
-
Detection Method: The production of prostaglandins (e.g., PGE₂) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorometric assay, providing a sensitive measure of COX activity.[18][19]
Caption: COX pathway for prostaglandin synthesis and potential inhibition by benzothiophene derivatives.
-
Prepare Reagents: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK414).[18]
-
Set Up Reactions: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
COX Probe
-
Diluted COX Cofactor
-
Purified COX-1 or COX-2 enzyme
-
Benzothiophene derivative at various concentrations
-
-
Initiate Reaction: Add the arachidonic acid solution to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for 10 minutes, protected from light.
-
Measure Fluorescence: Measure the fluorescence (e.g., at Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at 37°C.
-
Calculate Inhibition: The rate of fluorescence increase is proportional to COX activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
| Compound | IC₅₀ (µM) vs. COX-1 | IC₅₀ (µM) vs. COX-2 | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Benzo[b]thiophene-D | >100 | 15.2 | >6.6 |
| Benzo[b]thiophene-E | 50.1 | 5.3 | 9.5 |
| Positive Control (e.g., Celecoxib) | >100 | 0.1 | >1000 |
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of benzothiophene derivatives as potential antimicrobial and anti-inflammatory agents. By employing these standardized assays, researchers can obtain reliable and reproducible data, facilitating the identification of lead compounds for further development. The elucidation of structure-activity relationships through these screening methods is paramount in the rational design of more potent and selective benzothiophene-based therapeutics.
References
-
Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Applicable Chemistry, 3(5), 2018-2027. [Link]
-
Anjali, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-8. [Link]
-
Chula, N. G., et al. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society, 57(1), 1043-1046. [Link]
-
Wang, Z., et al. (2019). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Advances, 9(32), 18459-18468. [Link]
-
Gouault, N., et al. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 25(23), 5698. [Link]
-
Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 1047801. [Link]
-
Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]
-
Khan, I., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Chemistry & Biodiversity, e202400385. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. Polycyclic Aromatic Compounds, 42(5), 2267-2285. [Link]
-
Gafner, S., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(1), 292-296. [Link]
-
Zhao, Y., et al. (2020). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Immunology, 11, 589. [Link]
-
de Oliveira, J. R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4325. [Link]
-
Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
European Commission. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Health and Digital Executive Agency. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Dobrovolskaia, M. A., et al. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 359-366). Humana Press. [Link]
-
Yildiz, E., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3), 263-277. [Link]
-
Uddin, M. R., et al. (2017). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 60(1), 51-57. [Link]
-
Khan, A. U., & Singh, A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Holder, I. A. (2001). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 27(1), 1-3. [Link]
-
Dr.G.R.K. (2020, November 1). Agar well diffusion assay. YouTube. [Link]
-
Acharya, T. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Nagai, Y., et al. (2021). Involvement of Nitric Oxide in Protecting against Radical Species and Autoregulation of M1-Polarized Macrophages through Metabolic Remodeling. Antioxidants, 10(11), 1833. [Link]
-
Afsar, T. (2007). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. [Link]
-
Anjali, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-8. [Link]
-
Bailey, J. D., et al. (2019). Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight. Metabolites, 9(10), 223. [Link]
-
Misbah, et al. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]
-
El-Yazid, A. A. (2017, November 15). Determination of MIC by Broth Dilution Method. YouTube. [Link]
-
Pereira, C. (2014, June 17). How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. [Link]
-
Jahangirian, H., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. Digest Journal of Nanomaterials and Biostructures, 8(3), 1263-1270. [Link]
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- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
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- 19. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: A Multi-faceted Approach to the Analytical Characterization of 6-Nitro-benzo[b]thiophene
An Application Note and Protocol Guide from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
6-Nitro-benzo[b]thiophene is a heterocyclic compound of significant interest within medicinal and materials chemistry. As with any specialty chemical, particularly those intended for pharmaceutical or high-technology applications, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive suite of analytical methodologies for the complete characterization of this compound. We move beyond mere procedural lists to explain the scientific rationale behind the selection of each technique and the specific experimental parameters. The protocols herein are designed to be self-validating, ensuring researchers can confidently establish the identity, purity, and stability of their material. This document integrates spectroscopic, chromatographic, and thermal analysis techniques into a cohesive workflow, providing a robust framework for quality control and research applications.
Introduction: The Importance of Benzo[b]thiophene Scaffolds
The benzo[b]thiophene scaffold is a privileged heterocyclic structure found in numerous biologically active compounds and therapeutic agents.[1] Its unique electronic and structural properties make it a valuable building block in drug discovery, with derivatives showing promise as antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The introduction of a nitro group, as in this compound, can significantly modulate the molecule's physicochemical and biological properties, making it a key intermediate for further functionalization.
Given its potential, a rigorous and systematic analytical characterization is not merely a procedural formality but a scientific necessity. An integrated analytical approach ensures the correct structural assignment, quantifies impurities, and provides a baseline for stability studies—all critical components of drug development and materials science.
The Integrated Analytical Workflow
A comprehensive characterization of a novel or synthesized compound relies on the synergy of multiple analytical techniques. No single method can provide all the necessary information. The workflow below illustrates a logical progression from structural elucidation to purity and stability assessment.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic methods provide fundamental information about the molecular structure, connectivity, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts are heavily influenced by the electron-withdrawing nitro group and the heterocyclic ring system, allowing for definitive structural assignment.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a 90° pulse.
-
Set a spectral width of approximately 16 ppm.
-
Use a relaxation delay of 2-5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A longer relaxation delay (e.g., 5 seconds) may be necessary to observe quaternary carbons, which have longer relaxation times.[1]
-
-
Data Processing: Process the FID using an exponential multiplication function and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
Expected Data: The following table outlines the predicted chemical shifts (δ) for this compound. Actual values may vary slightly based on solvent and concentration.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Position | δ (ppm), Multiplicity, J (Hz) |
| H-2 | ~7.8-8.0, d, J ≈ 5.5 |
| H-3 | ~7.4-7.6, d, J ≈ 5.5 |
| H-4 | ~8.0-8.2, d, J ≈ 8.8 |
| H-5 | ~8.2-8.4, dd, J ≈ 8.8, 2.1 |
| H-7 | ~8.6-8.8, d, J ≈ 2.1 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic peaks will be the strong, characteristic stretches of the nitro (NO₂) group.
Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Expected Data:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Nitro (NO₂) Asymmetric Stretch | 1510 - 1560 | Strong |
| Nitro (NO₂) Symmetric Stretch | 1345 - 1385 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-S Stretch | 600 - 800 | Medium-Weak |
UV-Visible Spectroscopy
Causality: This technique provides information about the electronic transitions within the molecule. The extended conjugated system of the benzo[b]thiophene ring, further influenced by the nitro group chromophore, will result in characteristic absorption maxima (λmax) in the UV-visible range.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock solution to achieve an absorbance reading between 0.2 and 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Analysis: Scan the sample from 200 to 600 nm against a solvent blank.
-
Data Processing: Identify the wavelength(s) of maximum absorbance (λmax).
Expected Data: Expect strong absorbance bands in the UV region, likely between 250-350 nm, corresponding to the π → π* transitions of the aromatic system.
Chromatographic Analysis: Assessing Purity
Chromatography is essential for separating the target compound from impurities, by-products, and starting materials. It is the gold standard for purity determination.
High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-phase HPLC is the premier method for determining the purity of non-volatile organic compounds. It separates molecules based on their polarity. A high-purity sample will exhibit a single major peak, while impurities will appear as separate, smaller peaks. UV detection is ideal due to the strong chromophore in the target molecule.
Protocol: Reverse-Phase HPLC Purity Assay
-
Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Instrumentation: Use an HPLC system equipped with a UV detector, autosampler, and a C18 column.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good resolution for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and suppresses ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency. |
| Gradient | 30% B to 95% B over 15 min | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds; using the λmax provides maximum sensitivity. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Mass Spectrometry: Confirming Molecular Weight and Identity
Mass spectrometry (MS) provides the exact molecular weight and valuable structural information through fragmentation analysis. Coupling it with a chromatographic inlet like Gas Chromatography (GC-MS) allows for the separation and identification of components in a mixture.
Caption: Simplified workflow for a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Causality: Electron Ionization (EI) is a high-energy technique that causes reproducible fragmentation of the molecule. The resulting fragmentation pattern is a "fingerprint" that can be used to confirm the structure. The molecular ion peak (M⁺˙) confirms the molecular weight.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system with a capillary column. A low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or VF-5ms) is a good general-purpose choice.[1]
-
GC Method:
-
Injector Temp: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp at 20 °C/min to 300 °C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temp: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound. Analyze its mass spectrum to find the molecular ion and major fragment ions.
Expected Data (Molecular Formula: C₈H₅NO₂S, MW: 179.19 g/mol ):
| m/z Value | Proposed Identity | Rationale |
| 179 | [M]⁺˙ (Molecular Ion) | Confirms the molecular weight. |
| 149 | [M - NO]⁺ | Loss of nitric oxide. |
| 133 | [M - NO₂]⁺ | Loss of the nitro group. |
| 105 | [C₇H₅S]⁺ | Subsequent loss of CO from the [M-NO₂] fragment. |
Thermal Analysis
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the material's thermal properties, such as melting point and decomposition temperature. A sharp melting point is a good indicator of high purity for a crystalline solid.
Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
Instrumentation: Use a calibrated DSC or TGA instrument.
-
Method: Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above its expected decomposition point (e.g., 350 °C) at a rate of 10 °C/min.
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Determine the onset temperature of weight loss, indicating decomposition.
-
Conclusion
The analytical characterization of this compound requires a thoughtful, multi-technique approach. By combining NMR for structural elucidation, chromatography for purity assessment, mass spectrometry for molecular weight confirmation, and other spectroscopic and thermal methods for functional group and property analysis, a complete and reliable profile of the compound can be established. The protocols and rationales provided in this guide offer a robust framework for researchers to ensure the quality and integrity of their materials, paving the way for successful downstream applications.
References
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed Central. Available at: [Link]
-
Synthesis, Characterization, and Computational Exploration of Benzo[b] thiophene-incorporated Amino Phenol Schiff Bases. ResearchGate. Available at: [Link]
-
Analytical Methods for 1,3-Dinitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health (NIH). Available at: [Link]
-
Benzo[b]thiophene - Mass Spectrum. NIST WebBook. Available at: [Link]
Sources
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- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 6-Nitro-benzo[b]thiophene Synthesis
Welcome to the technical support center for the synthesis of 6-Nitro-benzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize this crucial synthetic transformation. The benzo[b]thiophene scaffold is a vital pharmacophore in numerous therapeutic agents, and the introduction of a nitro group at the 6-position is often a key step in creating analogues with modulated biological activity.[1]
However, the synthesis, primarily achieved through the electrophilic nitration of benzo[b]thiophene, is fraught with challenges, most notably poor regioselectivity and low yields. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these complexities and achieve consistent, high-yield results.
Section 1: The Core Challenge: Regioselectivity in Benzo[b]thiophene Nitration
The synthesis of this compound relies on the electrophilic aromatic substitution of the benzo[b]thiophene core. The central challenge is controlling which position the nitro group attacks. The benzo[b]thiophene system consists of two fused rings: a benzene ring and a thiophene ring.[2] The thiophene ring is inherently more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. However, the reaction conditions can be manipulated to direct the nitration to the desired position on the benzene portion of the molecule.
Studies have shown that the distribution of nitro-isomers is highly dependent on the nitrating agent and, most critically, the reaction temperature. This leads to two primary control strategies:
-
Kinetic Control (Low Temperature): This regime favors the formation of the 5-nitro and 6-nitro isomers.[3][4]
-
Thermodynamic Control (Elevated Temperature): This regime tends to produce the 4-nitro isomer as the major product.[3][4]
Mastering these principles is the key to selectively synthesizing the 6-nitro isomer.
Section 2: Troubleshooting Guide for Synthesis Optimization
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My overall yield is very low, and my crude product is a mixture of multiple spots on TLC. What is the primary cause?
A: Low yield in this reaction is typically a multi-faceted problem stemming from a lack of regioselectivity and the formation of degradation byproducts. The most probable causes are:
-
Incorrect Isomer Formation: Your reaction conditions are likely not optimized for the 6-nitro isomer. If you are obtaining a mix of 4-, 5-, 6-, and 7-nitro isomers, you are failing to establish proper kinetic control. The 4-nitro isomer, for instance, is the thermodynamically favored product and will often predominate at higher temperatures.[4]
-
Degradation and Polymerization: The benzo[b]thiophene nucleus is sensitive to harsh acidic and oxidative conditions. The use of overly concentrated nitric acid or allowing the temperature to rise uncontrollably can lead to the formation of dark, tar-like polymeric materials, which significantly reduces the yield of the desired product.[5] This is often exacerbated by the presence of nitrous acid (HNO₂) in the nitric acid, which can lead to violent and unpredictable side reactions.[5]
-
Dinitration: If the reaction is run for too long or with an excess of the nitrating agent, dinitration can occur, further complicating the product mixture and reducing the yield of the desired mono-nitro product.
Solution: The most effective strategy is to operate under strict kinetic control . This involves using a milder nitrating agent at a consistently low temperature (e.g., 0°C). A combination of potassium nitrate in concentrated sulfuric acid is a well-established method for favoring the 5- and 6-nitro isomers.[3][6]
Q2: How can I specifically maximize the yield of the 6-nitro isomer over the 5-nitro isomer?
A: This is the core challenge of this synthesis. While low-temperature kinetic conditions favor both the 5- and 6-nitro isomers, separating them can be difficult. The key is to finely tune the reaction conditions and employ a robust purification strategy.
-
Causality of Kinetic Control: At low temperatures, the activation energy barrier for substitution at the 5- and 6-positions is lower than at the 4- and 7-positions. The reaction proceeds via the pathway of least resistance, yielding the kinetically favored products.
-
Experimental Strategy:
-
Strict Temperature Management: Maintain the reaction temperature at or below 0°C throughout the addition of the starting material. Even small temperature spikes can shift the product distribution towards the thermodynamic 4-nitro isomer.
-
Slow and Controlled Addition: Dissolve the benzo[b]thiophene in the strong acid (e.g., concentrated H₂SO₄) and cool the mixture thoroughly before slowly adding the nitrating agent. This prevents localized heating.
-
Careful Stoichiometry: Use a slight excess, but not a large one, of the nitrating agent (typically 1.1 to 1.2 equivalents) to ensure full conversion without promoting dinitration.
-
Separation: Since a mixture of 5- and 6-nitro isomers is often unavoidable, the final yield of pure this compound depends heavily on the purification step. Isomer separation requires careful column chromatography.[1]
Q3: My reaction turns black, and I'm left with an insoluble tar. How do I prevent this?
A: The formation of tar is a classic sign of substrate degradation and/or polymerization, often caused by overly aggressive reaction conditions. Thiophene and its derivatives are known to be unstable in the presence of strong oxidizing acids and nitrous acid.[5]
-
The Role of Nitrous Acid (HNO₂): Commercial nitric acid often contains dissolved nitrous acid, which is a potent catalyst for the polymerization of electron-rich heterocycles. This can lead to an autocatalytic, and sometimes explosive, reaction.[5]
-
Mitigation Strategies:
-
Use of Acetic Anhydride: Performing the nitration with acetyl nitrate (formed in situ from nitric acid and acetic anhydride) is a much milder and more controlled method. Acetic anhydride effectively scavenges any nitrous acid present, preventing unwanted side reactions.[5]
-
Addition of Urea: A small amount of urea can be added to the reaction mixture to quench nitrous acid.
-
Avoid High Temperatures: Degradation is exponentially faster at higher temperatures. Strict adherence to low-temperature protocols is essential.
-
Q4: I am struggling to separate the 6-nitro isomer from other isomers during purification. What are the best practices?
A: The polarity of the nitro-benzo[b]thiophene isomers is often very similar, making separation challenging. Success relies on high-resolution techniques.
-
Column Chromatography: This is the most effective method.
-
Adsorbent: Use a high-quality silica gel with a small particle size for better resolution.
-
Solvent System: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as petroleum ether and ethyl acetate (e.g., 98:2 or 95:5), and gradually increase the polarity.[1] The isomers will elute at slightly different rates.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure fractions containing the desired 6-nitro isomer.
-
-
Recrystallization: If a fraction is obtained that is highly enriched in the 6-nitro isomer, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can be used to achieve final purity.
Section 3: Validated Experimental Protocols
The following protocols are adapted from established literature procedures and are designed to provide a robust starting point for your experiments.[3][4][6]
Protocol 1: Kinetic Control for Preferential Synthesis of 5-/6-Nitro-benzo[b]thiophene
This protocol is designed to maximize the formation of the kinetically favored 5- and 6-nitro isomers.
Step-by-Step Methodology:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 20 mL).
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between -5°C and 0°C.
-
Addition of Nitrating Agent: Slowly add potassium nitrate (1.1 equivalents) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 0°C. Stir for 15 minutes until the potassium nitrate has fully dissolved.
-
Substrate Addition: Dissolve benzo[b]thiophene (1.0 equivalent) in a small amount of concentrated sulfuric acid. Add this solution dropwise to the nitrating mixture over 30-60 minutes, ensuring the internal temperature is strictly maintained at or below 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.
-
Workup: Once the starting material is consumed, carefully pour the entire reaction mixture onto a large volume of crushed ice with stirring.
-
Extraction: The precipitated solid product is collected by filtration. The aqueous filtrate should be extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Purification: Combine the filtered solid with the dried organic extracts and remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.
Protocol 2: Thermodynamic Control for Synthesis of 4-Nitro-benzo[b]thiophene (For Comparison)
This protocol illustrates the conditions that favor the thermodynamically stable 4-nitro isomer and should be used as a comparative reference.
Step-by-Step Methodology:
-
Preparation: In a flask, dissolve benzo[b]thiophene (1.0 equivalent) in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Heating: Heat the solution to 60°C.
-
Nitrating Agent Addition: Add concentrated nitric acid (1.1 equivalents) dropwise to the heated solution with vigorous stirring.
-
Reaction: Maintain the temperature at 60°C for the duration of the reaction, monitoring by TLC.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Isolation and Purification: Collect the precipitated product by filtration, wash thoroughly with water, and purify by column chromatography or recrystallization.
Section 4: Data Summary
The following table summarizes the expected major products under different nitration conditions, based on established literature.[3][4][6]
| Nitrating Agent | Acid/Solvent | Temperature | Major Isomer(s) | Control Type |
| KNO₃ | Conc. H₂SO₄ | 0°C | 5-nitro & 6-nitro | Kinetic |
| Conc. HNO₃ | H₂SO₄ / Acetic Acid | 60°C | 4-nitro | Thermodynamic |
| Fuming HNO₃ | Acetic Acid / Acetic Anhydride | 0°C | Mixture of 4,5,6,7-nitro | Mixed/Complex |
Section 5: Visualization of Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: A decision tree for troubleshooting low yields in the synthesis.
Section 6: Frequently Asked Questions (FAQs)
-
Q: What is the precise role of concentrated sulfuric acid in this reaction?
-
A: Concentrated sulfuric acid serves two primary functions. First, it acts as a solvent for the reactants. Second, and more importantly, it is a strong protonating agent that protonates nitric acid (or the nitrate salt) to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that performs the aromatic substitution.
-
-
Q: Why is slow, dropwise addition of the reactants at low temperature so critical?
-
A: Nitration is a highly exothermic reaction. Slow, dropwise addition is essential for dissipating the heat generated and maintaining strict temperature control. This prevents temperature spikes that would shift the reaction from kinetic to thermodynamic control (favoring the wrong isomer) and minimizes the risk of substrate degradation and dangerous runaway reactions.
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most effective method. A non-polar eluent system (e.g., hexane:ethyl acetate 9:1) will show the non-polar starting material with a high Rf value. The polar nitro-products will have lower Rf values. The reaction is complete when the spot corresponding to the starting benzo[b]thiophene is no longer visible.
-
Section 7: References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
-
Google Patents. (1996). US5569772A - Process for the synthesis of benzo[b]thiophenes. Retrieved from
-
Supporting Information. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from a URL provided by the grounding tool.
-
Supporting Information. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from a URL provided by the grounding tool.
-
Brown, I., Reid, S. T., Brown, N. M. D., Armstrong, K. J., Martin-Smith, M., Sneader, W. E., Brophy, G. C., & Sternhell, S. (1969). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, 2755-2758. DOI: 10.1039/J39690002755.
-
Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Sayari, N. S., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Massarani, S. M., Al-Anazi, M. R., & El-Emam, A. A. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3698.
-
PubMed. (n.d.). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1968). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. DOI: 10.1039/J39680000898.
-
Brophy, G. C., Sternhell, S., Brown, N. M. D., Brown, I., Armstrong, K. J., & Martin-Smith, M. (1970). Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens. Journal of the Chemical Society C: Organic, 933-937. DOI: 10.1039/J39700000933.
Sources
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Side reactions to avoid during the synthesis of 6-Nitro-benzo[b]thiophene
Welcome to the technical support center for the synthesis of 6-Nitro-benzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on avoiding and troubleshooting common side reactions. The insights provided herein are based on established chemical principles and field-proven methodologies to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: My final product is a mixture of several nitro-isomers, with a low yield of the desired 6-nitro isomer.
Question: I performed a nitration on a 3-substituted benzo[b]thiophene and my NMR analysis shows a complex mixture of aromatic signals, indicating the presence of multiple nitro-isomers (4-, 5-, and 7-nitro). How can I improve the regioselectivity to favor the 6-nitro product?
Answer: The formation of a mixture of nitro-isomers is the most common challenge in the nitration of the benzo[b]thiophene core. The electronic properties of your starting material and the reaction conditions play a crucial role in determining the isomeric ratio of the product.[1]
Causality and Mechanistic Insight:
The nitration of benzo[b]thiophene, particularly with an electron-withdrawing group at the 3-position (e.g., -COOH, -CN), proceeds via electrophilic aromatic substitution on the benzene ring.[1][2][3] The thiophene ring is deactivated by the substituent, thus directing the incoming electrophile (the nitronium ion, NO₂⁺) to positions 4, 5, 6, and 7.[1][2] The distribution of these isomers is governed by a delicate balance between kinetic and thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the nitration tends to occur at the most electron-rich positions, often leading to a mixture of 5- and 6-nitro isomers.[1][4]
-
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, which may favor the formation of the more stable isomer. In some cases, this can lead to an increased yield of the 4-nitro isomer.[1][5]
Troubleshooting Protocol:
To enhance the yield of the this compound, a kinetically controlled reaction is generally preferred.
Table 1: Recommended Reaction Conditions for Selective Nitration
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Potassium Nitrate (KNO₃) in concentrated Sulfuric Acid (H₂SO₄) | Provides a controlled release of the nitronium ion. |
| Temperature | 0°C to 5°C | Favors kinetic control, increasing the proportion of the 6-nitro isomer.[1][5] |
| Addition Rate | Slow, dropwise addition of the benzo[b]thiophene substrate to the nitrating mixture | Maintains a low reaction temperature and prevents localized overheating. |
| Stirring | Vigorous and efficient stirring | Ensures homogeneity and consistent temperature throughout the reaction mixture. |
Step-by-Step Experimental Protocol (Kinetic Control):
-
Carefully add potassium nitrate (1.0 eq.) to concentrated sulfuric acid at 0°C with stirring until fully dissolved.
-
In a separate flask, dissolve the benzo[b]thiophene starting material in a minimal amount of concentrated sulfuric acid, maintaining the temperature at 0°C.
-
Slowly add the benzo[b]thiophene solution dropwise to the nitrating mixture, ensuring the temperature does not exceed 5°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture over crushed ice.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
Purify the crude product using column chromatography on silica gel to separate the isomers.[1]
Issue 2: My mass spectrometry results show a peak corresponding to a dinitrated product.
Question: I am observing a significant amount of a dinitrated byproduct in my reaction mixture. How can I prevent this over-nitration?
Answer: The formation of dinitro-benzo[b]thiophene derivatives is a classic example of over-nitration, which occurs when the reaction is too aggressive or proceeds for too long.
Causality and Mechanistic Insight:
The mononitrated benzo[b]thiophene product is still susceptible to further electrophilic attack by the nitronium ion, albeit at a slower rate due to the deactivating effect of the first nitro group. If the concentration of the nitrating agent is too high or the reaction time is extended, a second nitration can occur, leading to dinitro products.
Troubleshooting Protocol:
The key to preventing dinitration is to carefully control the stoichiometry of the nitrating agent and the reaction time.
Table 2: Preventing Over-Nitration
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Use a slight excess (1.0-1.1 eq.) of the nitrating agent | Ensures complete consumption of the starting material without a large excess of the nitrating agent. |
| Reaction Monitoring | Frequent monitoring by TLC | Allows for quenching the reaction as soon as the starting material is consumed. |
| Temperature | Maintain low temperatures (as per kinetic control) | Reduces the overall reaction rate, providing a wider window to stop the reaction before dinitration becomes significant. |
Workflow Diagram for Preventing Dinitration:
Caption: Workflow to minimize dinitration side reactions.
Issue 3: I have evidence of a product where the 3-substituent has been replaced by a nitro group.
Question: My analytical data suggests the formation of a byproduct resulting from the loss of my starting material's 3-substituent (e.g., -COOH) and its replacement with a nitro group. What is this side reaction and how can it be avoided?
Answer: This side reaction is known as ipso-substitution, where the incoming electrophile attacks the carbon atom already bearing a substituent, leading to the displacement of that substituent.[5]
Causality and Mechanistic Insight:
Ipso-substitution is a known, though often minor, pathway in electrophilic aromatic substitution. For 3-substituted benzo[b]thiophenes, particularly with carboxyl groups, the attack of the nitronium ion at the C3 position can lead to the formation of a Wheland intermediate that can subsequently lose CO₂ and the original substituent, resulting in a nitro group at that position.[5]
Troubleshooting Protocol:
Minimizing ipso-substitution involves selecting reaction conditions that disfavor the formation of the Wheland intermediate at the substituted carbon.
Table 3: Mitigating Ipso-Substitution
| Parameter | Recommended Condition | Rationale |
| Nitrating System | Milder nitrating agents (e.g., Acetyl nitrate) | Can reduce the electrophilicity of the nitrating species, leading to greater selectivity. |
| Temperature | Strict adherence to low temperatures (0-5 °C) | Reduces the likelihood of the higher activation energy pathway of ipso-attack. |
| Substituent Choice | If possible, use a less labile 3-substituent | Electron-withdrawing groups that are less prone to displacement can be considered if the synthetic route allows. |
Diagram of Ipso-Substitution Pathway:
Caption: The mechanistic pathway of ipso-substitution.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound from its isomers?
A1: Column chromatography on silica gel is the most effective method for separating the nitro-isomers of benzo[b]thiophene. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically allow for the separation of the 4-, 5-, 6-, and 7-nitro isomers. Recrystallization can be used as a subsequent purification step if a suitable solvent system is found.[1]
Q2: Can I use fuming nitric acid for the nitration?
A2: While fuming nitric acid is a potent nitrating agent, its high reactivity can lead to a lack of selectivity and an increased risk of over-nitration and other side reactions. For a more controlled reaction and better selectivity towards the 6-nitro isomer, the use of potassium nitrate in sulfuric acid at low temperatures is generally recommended.[1][5]
Q3: How do I confirm the identity and purity of my this compound product?
A3: A combination of analytical techniques should be used for unambiguous structure elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The substitution pattern on the benzene ring will result in distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum.[1]
-
Infrared (IR) Spectroscopy: The presence of the nitro group will be indicated by strong characteristic absorption bands for the symmetric and asymmetric N-O stretching vibrations (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).[1]
-
Mass Spectrometry (MS): This will provide the molecular weight of the nitrated product, confirming the addition of a single nitro group.[1]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to determine the isomeric purity of the final product.
Q4: Are there alternative synthetic routes to this compound that avoid the nitration of the pre-formed heterocycle?
A4: Yes, it is possible to construct the benzo[b]thiophene ring from a starting material that already contains the nitro group at the desired position. For example, a synthesis starting from a suitably substituted nitro-thiophenol or a nitro-halobenzaldehyde could be employed. These routes can offer better control over the final position of the nitro group, but may involve more synthetic steps.
References
-
Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Center for Biotechnology Information. Available at: [Link]
-
Benzo[b]thiophen derivatives. Part IX. Nitration of benzo[b]thiophen and the isomeric nitrobenzo[b]thiophens. Journal of the Chemical Society C. Available at: [Link]
-
Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Benzo[b]thiophen derivatives. Part IX. Nitration of benzo[b]thiophen and the isomeric nitrobenzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Benzothiophene synthesis [organic-chemistry.org]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Complex Benzothiophene Isomer Mixtures
Welcome to our dedicated technical support center for scientists and researchers navigating the complexities of purifying benzothiophene isomers. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to overcome common challenges in your purification workflows. As every mixture presents a unique challenge, this guide emphasizes a logical, cause-and-effect approach to method development and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel mixture of benzothiophene isomers?
A1: The most effective starting point is a systematic screening of chromatographic conditions. Begin with a robust analytical High-Performance Liquid Chromatography (HPLC) method to understand the complexity of your mixture. A standard C18 reversed-phase column is a versatile initial choice.[1]
A typical starting analytical method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid (for Mass Spectrometry compatibility) or 0.1% phosphoric acid.[2]
-
Mobile Phase B: Acetonitrile with the same acid modifier.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV, at a wavelength where your isomers show maximum absorbance.
This initial run will provide crucial information on the number of components, their relative retention times, and the presence of any co-eluting species.
Q2: My benzothiophene derivatives are positional isomers. Why are they so difficult to separate?
A2: Positional isomers often have very similar physicochemical properties, such as polarity and molecular weight, making their separation challenging with standard chromatographic methods.[3] The subtle differences in their structures may not provide enough variation in their interaction with a conventional stationary phase like C18 to achieve baseline resolution. Successful separation often relies on exploiting secondary separation mechanisms, such as π-π interactions or shape selectivity.[4]
Q3: Are there any alternatives to HPLC for purifying benzothiophene isomers?
A3: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative, particularly for isomers.[3] SFC uses supercritical carbon dioxide as the primary mobile phase, which has gas-like viscosity and liquid-like solvating power.[5] This often leads to faster and more efficient separations compared to normal-phase HPLC.[5] SFC is also considered a "green" chromatography technique due to the reduced use of organic solvents.[5]
Troubleshooting Guide
Issue 1: My Benzothiophene Isomers are Co-eluting on a C18 Column.
This is one of the most common challenges. Co-elution occurs when two or more compounds exit the column at the same time, resulting in a single, often misshapen, peak.[6]
Root Cause Analysis and Solutions:
The primary reason for co-elution of isomers on a C18 column is insufficient selectivity. The separation on a C18 phase is predominantly driven by hydrophobic interactions, which are often too similar for positional isomers.
Solutions:
-
Change the Stationary Phase: This is the most effective way to alter selectivity.[7] For aromatic isomers, stationary phases that offer alternative interaction mechanisms are highly recommended.
Stationary Phase Primary Interaction Mechanism(s) Recommended for Benzothiophene Isomers? C18 Hydrophobic Baseline; often insufficient for positional isomers. Phenyl-Hexyl Hydrophobic, π-π interactions Highly Recommended. The phenyl groups on the stationary phase can interact with the aromatic benzothiophene ring system, providing enhanced selectivity for positional isomers.[4] Biphenyl Hydrophobic, enhanced π-π interactions Highly Recommended. Offers stronger π-π interactions than phenyl-hexyl phases and can provide unique selectivity for aromatic compounds.[4] Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchange Recommended. The electron-deficient fluorinated ring can provide unique selectivity for electron-rich aromatic systems like benzothiophenes. -
Modify the Mobile Phase:
-
Change the Organic Modifier: Switching from acetonitrile to methanol or tetrahydrofuran can alter the selectivity of the separation.[8][9] These solvents have different abilities to engage in dipole-dipole and hydrogen bonding interactions with the analytes and the stationary phase.[8]
-
Adjust the pH: If your benzothiophene isomers have ionizable functional groups, adjusting the pH of the mobile phase can significantly impact their retention and selectivity.[10][11] For basic compounds, moving to a higher pH can often improve peak shape and resolution.[11] Ensure your column is stable at the chosen pH.[12][13]
-
-
Optimize the Gradient: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks. Experiment with reducing the gradient slope in the region where the isomers elute.
Issue 2: My Benzothiophene Sample is Degrading During Purification.
Root Cause Analysis and Solutions:
Benzothiophenes, like other sulfur-containing heterocycles, can be susceptible to degradation under certain conditions, particularly in acidic environments.[14] The sulfur atom can be protonated, potentially leading to ring-opening or other side reactions. Thermal stress can also cause degradation.[15]
Solutions:
-
Minimize Contact with Strong Acids: If acidic mobile phases are necessary, use them at the lowest effective concentration and consider using weaker acids like formic acid instead of trifluoroacetic acid (TFA). Prepare acidic solutions fresh daily.
-
Control the Temperature: Avoid excessive heating of the sample. If your purification involves a concentration step, use a rotary evaporator at a moderate temperature. Some stationary phases are more stable at elevated temperatures than others, so consult the manufacturer's specifications.[13]
-
Work Quickly: Minimize the time the sample spends in solution, especially under harsh conditions.
-
Inert Atmosphere: For particularly sensitive compounds, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 3: I Need to Purify Enantiomers of a Chiral Benzothiophene Derivative.
Root Cause Analysis and Solutions:
Enantiomers have identical physical properties in an achiral environment, so they will not be separated on standard HPLC columns. A chiral stationary phase (CSP) is required to form transient diastereomeric complexes with the enantiomers, leading to different retention times.[16]
Solutions:
-
Select an Appropriate Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point for many chiral separations.[16][17] For example, a Chiralpak IB column, which is a cellulose-based CSP, has been successfully used for the separation of a chiral benzothiophene-indole oligomer.[18]
-
Develop the Chiral Separation Method: Chiral method development is often empirical. A typical starting point would be to screen different mobile phases, such as mixtures of hexane with an alcohol (e.g., isopropanol or ethanol).
Experimental Protocols
Protocol 1: Method Development for Preparative HPLC Purification of Positional Isomers
This protocol outlines a systematic approach to developing a preparative HPLC method for separating positional isomers of benzothiophenes.
-
Analytical Method Development:
-
Screen stationary phases: Analyze the mixture on C18, Phenyl-Hexyl, and Biphenyl analytical columns (e.g., 4.6 x 150 mm, 5 µm).
-
Use a standard gradient (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 20 minutes) to assess the selectivity of each column.
-
Select the column that provides the best separation of the target isomers.
-
Optimize the analytical method by adjusting the gradient slope and organic modifier to maximize resolution.
-
-
Scale-Up to Preparative Chromatography:
-
Choose a preparative column with the same stationary phase and particle size as the optimized analytical method, but with a larger diameter (e.g., 21.2 x 150 mm).
-
Adjust the flow rate according to the column diameter to maintain the same linear velocity. The new flow rate can be calculated as: Flow Rate (prep) = Flow Rate (analytical) x (ID (prep)² / ID (analytical)²)
-
Inject a small amount of the sample to confirm that the separation is maintained on the preparative scale.
-
Perform a loading study by gradually increasing the injection volume until the resolution between the target peaks begins to degrade. This will determine the maximum sample load per run.
-
Run the preparative separation at the optimal loading and collect the fractions corresponding to the target isomers.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Protocol 2: Chiral HPLC for Enantiomer Resolution
This protocol provides a starting point for the separation of benzothiophene enantiomers based on a successful literature precedent.[18]
-
Column and Mobile Phase:
-
Column: Chiralpak IB (or a similar cellulose-based CSP), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane, dichloromethane, and methanol. A good starting point is a ratio of 90:5:5 (v/v/v). A small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) may be beneficial for basic compounds.[18]
-
-
Isocratic Elution:
-
Set the flow rate to 1 mL/min.
-
Inject a small amount of the racemic mixture.
-
Monitor the elution profile. If the retention is too long, increase the percentage of the alcohol modifier. If the resolution is poor, decrease the percentage of the alcohol.
-
-
Optimization:
-
Vary the ratio of the mobile phase components to optimize the resolution and run time.
-
Investigate the effect of temperature. Running the column at a lower temperature (e.g., 15°C) can sometimes improve enantioseparation.[18]
-
-
Scale-Up: Once an analytical separation is achieved, it can be scaled up to a semi-preparative or preparative scale using the principles outlined in Protocol 1.
Visualized Workflows
Caption: A logical workflow for troubleshooting the co-elution of benzothiophene isomers.
References
-
A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. MDPI. Available from: [Link]
-
Preparative SFC Method Development. Waters Corporation. Available from: [Link]
-
Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Adsorptive removal of benzothiophene using porous copper-benzenetricarboxylate loaded with phosphotungstic acid. ResearchGate. Available from: [Link]
-
Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. ResearchGate. Available from: [Link]
-
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. Available from: [Link]
-
Method development and validation for optimized separation of benzo[a]pyrene-quinone isomers using liquid chromatography-mass spectrometry and chemometric response surface methodology. PubMed. Available from: [Link]
-
Effects of pH and temperature on the chromatographic performance and stability of immobilized poly(methyloctylsiloxane) stationary phases. PubMed. Available from: [Link]
-
Chiral Benzothiophene Synthesis via Enantiospecific Coupling of Benzothiophene S-Oxides with Boronic Esters. PubMed. Available from: [Link]
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast. Available from: [Link]
-
Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes. PubMed. Available from: [Link]
-
Temperature and pH-stability of commercial stationary phases. ResearchGate. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. Available from: [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Available from: [Link]
-
Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). MatheO. Available from: [Link]
-
Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. Phenomenex. Available from: [Link]
-
Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Available from: [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available from: [Link]
-
Chiral HPLC for efficient resolution of enantiomers. ResearchGate. Available from: [Link]
-
Simple method development for SFC. secrets of science. Available from: [Link]
-
Optimization of the Mobile Phase Composition. ResearchGate. Available from: [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC - NIH. Available from: [Link]
-
Co-elution during column. Reddit. Available from: [Link]
-
Inherently Chiral Oligomers Based on Indole–Benzothiophene Core. AIR Unimi. Available from: [Link]
-
Forced degradation and stability indicating studies for Clomifene Citrate Tablet. AWS. Available from: [Link]
-
separation of positional isomers. Chromatography Forum. Available from: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. Available from: [Link]
-
Separation of positional isomers by the use of coupled shape-selective stationary phase columns. PubMed. Available from: [Link]
-
Poly(3-hexylthiophene) stationary phase for gas chromatographic separations of aliphatic and aromatic isomers. PubMed. Available from: [Link]
-
Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Simple method development for SFC – secrets of science [shimadzu-webapp.eu]
- 6. researchgate.net [researchgate.net]
- 7. sepscience.com [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Using Mobile Phase pH to Improve Preparative Purification [phenomenex.com]
- 12. Effects of pH and temperature on the chromatographic performance and stability of immobilized poly(methyloctylsiloxane) stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Addressing regioselectivity issues in the functionalization of benzo[b]thiophene
Technical Support Center: Benzo[b]thiophene Functionalization
From the desk of the Senior Application Scientist
Welcome to the technical support center for benzo[b]thiophene chemistry. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of functionalizing this important heterocyclic scaffold. Benzo[b]thiophene's unique electronic properties often lead to challenges in controlling the site of chemical modification, particularly between the C2 and C3 positions.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from the fundamental principles of reactivity to specific, field-tested protocols for achieving regiochemical control in key synthetic transformations. Our goal is to provide not just procedures, but the underlying chemical logic to empower you to solve problems creatively and effectively in your own lab.
Part 1: Understanding the Inherent Reactivity of Benzo[b]thiophene
This first section addresses the fundamental electronic properties that dictate the regiochemical outcomes of most reactions.
FAQ 1.1: Why do most electrophilic substitution reactions on unsubstituted benzo[b]thiophene preferentially occur at the C2 position?
Answer: The preference for electrophilic attack at the C2 position is a classic example of kinetic control, rooted in the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.
When an electrophile (E+) attacks the C2 position, the resulting positive charge can be delocalized over the sulfur atom and the benzene ring through three principal resonance structures. The ability of the sulfur atom to stabilize the adjacent carbocation via its lone pair is particularly significant.
In contrast, attack at the C3 position yields an intermediate that has only two principal resonance structures. The positive charge cannot be as effectively delocalized onto the sulfur atom without disrupting the aromaticity of the fused benzene ring.
Because the intermediate for C2 attack is more stable, the activation energy required to form it is lower, leading to a faster reaction rate.[1] This makes C2 the kinetically favored site of reaction.
Caption: Kinetic preference for electrophilic attack at C2 vs. C3.
Part 2: Troubleshooting Electrophilic Aromatic Substitution
While C2 is the kinetically favored position, achieving high selectivity can be challenging. Reaction conditions play a critical role, and sometimes C3 substitution is the desired outcome.
FAQ 2.1: My Friedel-Crafts acylation is giving a messy mixture of C2 and C3 isomers. How can I improve the selectivity?
Answer: This is a common and frustrating issue. The formation of mixed isomers in Friedel-Crafts reactions often stems from the harshness of the conditions, particularly the strength of the Lewis acid, which can lead to product isomerization.
-
The "Why": While C2 acylation is kinetically faster, the C3-acyl product can be the thermodynamically more stable isomer. Strong Lewis acids (like AlCl₃) and elevated temperatures can provide enough energy to overcome the initial kinetic barrier and allow the C2 product to rearrange to the more stable C3 isomer, leading to a mixture.[2]
-
The Solution: To favor the kinetic C2 product, you must use milder conditions that prevent isomerization. Lowering the reaction temperature is a crucial first step.[3] Additionally, switching to a less aggressive Lewis acid can significantly improve C2 selectivity.
Data Snapshot: Effect of Lewis Acid on Acetylation Regioselectivity
| Lewis Acid | Solvent | Temperature (°C) | C2:C3 Ratio | Reference Insight |
| AlCl₃ | CS₂ | 25 | Mixture, favors C3 | Strong acid, promotes isomerization |
| SnCl₄ | Benzene | 25 | Predominantly C2 | Milder conditions, favors kinetic product |
| TiCl₄ | DCM | 0 | High C2 selectivity | Often provides good kinetic control |
This table is a generalized representation based on established principles of Friedel-Crafts chemistry.[2][4]
Troubleshooting Action Plan:
-
Lower the Temperature: Run your reaction at 0 °C or even -20 °C.
-
Change the Lewis Acid: Switch from AlCl₃ to SnCl₄ or TiCl₄.
-
Solvent Choice: Use a non-coordinating solvent like dichloromethane (DCM) or carbon disulfide (CS₂).
FAQ 2.2: I need to install a formyl group specifically at the C3 position. How can I achieve this?
Answer: Directing an electrophile to the C3 position requires overcoming the inherent C2 preference. While direct Friedel-Crafts formylation is difficult, the Vilsmeier-Haack reaction is a reliable method that, under carefully controlled conditions, can be selective for the C3 position, especially on C2-substituted substrates. For unsubstituted benzo[b]thiophene, it typically yields the C3-aldehyde as the major product.[5]
The Vilsmeier reagent (formed from POCl₃ and DMF) is a milder electrophile than those generated in typical Friedel-Crafts reactions, which can alter the regiochemical outcome.
Protocol: Selective C3-Formylation via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (POCl₃, 1.2 eq.) in a dry solvent like 1,2-dichloroethane (DCE) to 0 °C.
-
Vilsmeier Reagent Formation: Add dry N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the cooled POCl₃ solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes. The solution should become a thick, white slurry.
-
Reaction with Substrate: Cool the slurry back to 0 °C and add a solution of benzo[b]thiophene (1.0 eq.) in DCE dropwise.
-
Reaction Execution: After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and carefully pour it onto crushed ice. Add a saturated aqueous solution of sodium acetate or sodium hydroxide to neutralize the acid until the pH is ~7-8.
-
Extraction & Purification: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 3-formylbenzo[b]thiophene.
Part 3: Regiocontrol through Metalation Strategies
When electrophilic substitution fails to provide the desired regioselectivity, metalation followed by quenching with an electrophile is the most powerful alternative. The choice of strategy depends entirely on which position you wish to functionalize.
FAQ 3.1: What is the best way to functionalize the C2 position using an organolithium approach?
Answer: The C2 proton of benzo[b]thiophene is the most acidic proton on the heterocyclic ring. Therefore, direct deprotonation (also known as Directed ortho Metalation or DoM) using a strong lithium base like n-butyllithium (nBuLi) occurs selectively at the C2 position. This generates 2-lithiobenzo[b]thiophene, a potent nucleophile that can react with a wide range of electrophiles.[6]
FAQ 3.2: Direct deprotonation gives me the C2 product, but I need to functionalize the C3 position. How can I generate the 3-lithio species?
Answer: You cannot generate the 3-lithio species via direct deprotonation. Instead, you must use a halogen-metal exchange strategy. This requires starting with a 3-halobenzo[b]thiophene, typically 3-bromobenzo[b]thiophene.
The C-Br bond at the C3 position can be selectively exchanged for a lithium atom by treatment with an organolithium reagent (like nBuLi or tBuLi) at low temperatures (typically -78 °C to -100 °C).[7][8] This reaction is very fast and generally proceeds with high fidelity, providing clean access to 3-lithiobenzo[b]thiophene, which can then be trapped with your desired electrophile.
Caption: Logical workflow for choosing a metalation strategy.
Protocol: C3-Deuteration via Halogen-Metal Exchange
This protocol is a simple example to confirm the formation of the C3-lithiated species.
-
Setup: Add 3-bromobenzo[b]thiophene (1.0 eq.) to a flame-dried flask and dissolve in anhydrous THF. Cool the solution to -78 °C under an inert atmosphere.
-
Exchange: Add n-butyllithium (1.1 eq., typically 1.6 M in hexanes) dropwise via syringe. The reaction is often instantaneous. Stir for 15-30 minutes at -78 °C.
-
Quench: Add a suitable deuterated electrophile, such as deuterium oxide (D₂O) or deuterated methanol (MeOD), to the reaction mixture.
-
Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous NH₄Cl solution. Extract with diethyl ether or ethyl acetate, dry the organic layer, and concentrate.
-
Analysis: Analyze the product by ¹H NMR to confirm the disappearance of the C3-proton signal and by mass spectrometry to confirm the incorporation of deuterium.
Part 4: Controlling Regioselectivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C bonds. However, when working with di-halogenated benzo[b]thiophenes or directing C-H activation, regioselectivity is a major hurdle.
FAQ 4.1: I am performing a Suzuki coupling on 2,3-dibromobenzo[b]thiophene. How can I selectively couple at the C2 position?
Answer: In di-halogenated systems, the relative reactivity of the C-X bonds determines the site of the first coupling. For Suzuki-Miyaura reactions, the oxidative addition of the palladium catalyst to the aryl halide is the key selectivity-determining step.[9]
Generally, the C2-Br bond in 2,3-dibromobenzo[b]thiophene is more reactive towards Pd(0) oxidative addition than the C3-Br bond. This is attributed to the electronic properties of the C2 position. Therefore, using standard Suzuki conditions with a slight deficiency of the boronic acid (e.g., 0.95 eq.) will typically result in selective mono-coupling at the C2 position.
Key Factors for C2-Selective Suzuki Coupling:
-
Catalyst: Pd(PPh₃)₄ is a classic and reliable choice.
-
Stoichiometry: Use a slight excess of the dibromo-substrate relative to the boronic acid.
-
Base: A mild base like Na₂CO₃ or K₃PO₄ is effective.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard.
FAQ 4.2: How can I achieve a C3-arylation on a benzo[b]thiophene that is already substituted at C2?
Answer: This is a common objective in drug discovery. Achieving C3-arylation on a C2-substituted scaffold often requires a direct C-H activation approach. While challenging, methods have been developed that can favor C3 arylation.[10][11]
The mechanism for these direct arylations is often proposed to proceed through a Heck-type pathway involving carbopalladation, rather than an electrophilic aromatic substitution pathway.[10] The choice of ligand and oxidant is critical for controlling the regioselectivity.
Data Snapshot: Conditions for Direct C3-Arylation of 2-Substituted Benzo[b]thiophenes
| Catalyst System | Base | Solvent | Temperature (°C) | Key Feature |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 | Effective for various aryl bromides |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | Tolerates a range of functional groups |
This table summarizes typical conditions found in the literature for direct C3 arylation.[12]
Troubleshooting Guide for Poor C3-Selectivity:
-
Problem: Significant C-H activation at other positions (e.g., on the benzene ring).
-
Solution: Screen different ligands. Bulky, electron-rich phosphine ligands like SPhos or XPhos can improve selectivity for the C3 position of the thiophene ring.
-
-
Problem: Low conversion or sluggish reaction.
-
Solution: Ensure your base is completely dry and of high quality. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃). Increase the temperature if necessary, but be mindful of potential side reactions.
-
References
-
Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. (n.d.). National Institutes of Health. [Link]
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Al-Mansoor, S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
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Catellani, M., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. [Link]
-
Wang, L., et al. (2021). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega. [Link]
-
It's Chemistry Time. (2022). Benzothiophene - Introduction + Reactions +Synthesis +Application. YouTube. [Link]
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Svoboda, J., et al. (2002). Reactivity of[13]Benzothieno[3,2-b][13]benzothiophene — Electrophilic and Metalation Reactions. Collection of Czechoslovak Chemical Communications. [Link]
-
Reddy, V. P., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry. [Link]
-
Joule, J.A., Mills, K., & Smith, G.F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Taylor & Francis eBooks. [Link]
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Sanz, R., et al. (2010). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies. The Journal of Organic Chemistry. [Link]
-
Srivastav, A., et al. (2017). Equilibrium and kinetic studies on the adsorption of thiophene and benzothiophene onto NiCeY zeolites. ResearchGate. [Link]
-
Rauf, A., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]
-
Wang, L., et al. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]
-
Singh, S., et al. (2020). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Scientific Reports. [Link]
-
Sanz, R., et al. (2010). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation−Halocyclization Strategies. The Journal of Organic Chemistry. [Link]
-
Catellani, M., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. National Institutes of Health. [Link]
-
Melzer, B. C., et al. (2019). Functionalization of 4-bromobenzo[c][14][15]naphthyridine via regioselective direct ring metalation. Beilstein Journal of Organic Chemistry. [Link]
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
Svoboda, J., et al. (2024). Modulation of Properties in[13]Benzothieno[3,2-b][13]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]
-
D'Souza, D., et al. (2017). Influence of Benzothiophene C2-Substituents in Palladium-Catalyzed Direct C3-Arylation. European Journal of Organic Chemistry. [Link]
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Aslam, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]
-
Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Haag, B., et al. (2021). Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science. [Link]
-
El-Kashef, H., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
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Geherty, M. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. TCNJ Journal of Student Scholarship. [Link]
-
LibreTexts. (2015). 15.13: Friedel-Crafts Alkanoylation (Acylation). Chemistry LibreTexts. [Link]
-
Kim, J., & Lee, Y. (2017). Halogen-Metal Exchange on Bromoheterocyclics With Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. [Link]
-
Proctor, L., & Harvey, J. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications. [Link]
-
Al-awadi, F., et al. (2023). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides. Bentham Science. [Link]
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Mohanakrishnan, A., & Srinivasan, P. (2009). Synthesis of push-pull system containing dibenzoheterocycles / triphenylamine tethered benzo[c]thiophenes. Indian Journal of Chemistry. [Link]
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Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
-
LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Kim, J., & Lee, Y. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. MDPI. [Link]
-
Buncel, E., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Beilstein Journal of Organic Chemistry. [Link]
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Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]
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Kaur, J., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Sreejith, S. S., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. [Link]
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Reich, H. J. (2007). The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting. [Link]
-
Ishibashi, H., et al. (1996). Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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University of Illinois. (n.d.). IDEALS Repository. [Link]
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Technical Support Center: Scaling Up the Synthesis of 6-Nitro-benzo[b]thiophene for Preclinical Studies
Welcome to the technical support guide for the synthesis and scale-up of 6-Nitro-benzo[b]thiophene. This document is designed for researchers, chemists, and process development professionals engaged in producing this key intermediate for preclinical trials. We will address common challenges from bench-scale synthesis to pilot-plant production, focusing on safety, regioselectivity, and purification.
Section 1: Synthesis Strategy and Workflow
The synthesis of this compound is most practically approached via a two-step sequence: the initial construction of the benzo[b]thiophene core, followed by a regioselective electrophilic nitration. While numerous methods exist for forming the benzo[b]thiophene scaffold, we will focus on a common and robust method as a precursor to the critical nitration step.[1][2]
The primary challenge in this synthesis is controlling the regioselectivity of the nitration. Direct nitration of unsubstituted benzo[b]thiophene can lead to a complex mixture of isomers, with substitution occurring at positions 2, 3, 4, 5, 6, and 7. The thiophene ring is generally more susceptible to electrophilic attack than the benzene ring. However, reaction conditions can be tuned to favor substitution on the benzene portion of the molecule.[3][4] This guide will address the direct nitration approach and focus heavily on the isolation of the desired 6-nitro isomer.
Caption: Overall workflow for the synthesis of this compound.
Section 2: Experimental Protocols
Protocol 2.1: Lab-Scale Synthesis of Benzo[b]thiophene Intermediate
This protocol is adapted from established methods for synthesizing the core scaffold.[2]
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add o-halovinylbenzene (1.0 eq) and a suitable solvent such as DMF or dioxane.
-
Reagent Addition: Add potassium sulfide (1.5 eq) and a copper(I) iodide catalyst (0.1 eq).
-
Reaction: Heat the mixture to 100-120 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and pour it into 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield pure benzo[b]thiophene.
Protocol 2.2: Lab-Scale Nitration to this compound
Safety First: This procedure involves highly corrosive and oxidizing strong acids. It must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.[5][6]
-
Acid Mixture Preparation: In a 250 mL flask, carefully add concentrated sulfuric acid (H₂SO₄, 30 mL) to an ice bath. Once cooled to 0-5 °C, slowly add concentrated nitric acid (HNO₃, 10 mL) dropwise while maintaining the temperature below 10 °C. This mixture contains the active nitronium ion (NO₂⁺) electrophile.[7]
-
Substrate Addition: Dissolve benzo[b]thiophene (5.0 g, 1.0 eq) in a minimal amount of a suitable solvent like acetic anhydride or dichloromethane. Cool this solution to 0 °C.
-
Reaction: Add the benzo[b]thiophene solution dropwise to the cold, stirring nitrating acid mixture over 30-60 minutes. It is critical to maintain the internal reaction temperature between 0 °C and 5 °C to control the exotherm and minimize side product formation.[8]
-
Monitoring: Stir the reaction at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the consumption of the starting material by TLC.
-
Quenching: Very slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate (the crude product mixture) should form.
-
Isolation & Purification: Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral (pH ~7). Dry the solid under vacuum. This crude solid is a mixture of nitro-isomers. The desired 6-nitro isomer must be separated, typically by fractional crystallization from a solvent like ethanol or by careful column chromatography.
Section 3: Troubleshooting Guide (Q&A)
Question 1: My nitration reaction yielded a complex mixture of isomers. How can I improve the yield of this compound?
Answer: This is the most common challenge. The regiochemical outcome is highly dependent on reaction conditions.
-
Causality: The sulfur atom in the thiophene ring is an activating group, while the fused benzene ring is less activated. Direct nitration tends to favor substitution at the 3-position first, followed by the other available positions. To favor substitution on the benzene ring, especially at the 6-position, you must carefully control the reaction parameters.
-
Solution 1: Temperature Control: Lower temperatures (0-5 °C) are crucial. Higher temperatures can lead to less selective reactions and the formation of oxidation byproducts.
-
Solution 2: Nitrating Agent: Using a milder nitrating agent or different conditions can alter the isomer ratio. Research shows that using potassium nitrate in sulfuric acid at 0 °C can favor the formation of the 5- and 6-nitro isomers when nitrating a benzo[b]thiophene with an electron-withdrawing group at the 3-position.[4] While you are starting with unsubstituted benzo[b]thiophene, this principle of tuning the nitrating system is key.
-
Solution 3: Strategic Synthesis: For preclinical batches where purity is paramount, consider a longer but more regioselective route. This might involve starting with a pre-functionalized benzene ring that directs nitration to the desired position before forming the thiophene ring.[9]
Question 2: The reaction turned dark brown/black and produced a tar-like substance upon quenching.
Answer: This indicates decomposition or polymerization, likely caused by excessive oxidation or thermal runaway.
-
Causality: The mixed acid is a powerful oxidizing agent. If the temperature is not strictly controlled, the nitrating agent can oxidize the sensitive benzo[b]thiophene ring system, leading to degradation.[8] Localized "hot spots" due to poor mixing or too rapid addition of reagents are often the cause.
-
Solution:
-
Slow Addition: Add the substrate to the acid mixture very slowly, ensuring the temperature does not rise above the set point (e.g., 5 °C).
-
Efficient Cooling: Use a properly sized ice bath or a cryo-cooler for larger scales. Ensure the reaction flask is adequately submerged.
-
Vigorous Stirring: Ensure efficient mechanical stirring to dissipate heat and prevent localized concentration gradients.
-
Question 3: I am struggling to separate the 6-nitro isomer from the other isomers by column chromatography.
Answer: Isomers of nitro-benzo[b]thiophene often have very similar polarities, making chromatographic separation difficult and not ideal for large quantities.
-
Causality: The small difference in the dipole moment between, for example, the 5-nitro and 6-nitro isomers results in poor separation on standard silica gel.
-
Solution 1: Fractional Crystallization: This is the preferred method for scale-up. The different isomers will likely have different solubilities in a given solvent system. Experiment with various solvents (ethanol, methanol, isopropanol, ethyl acetate, or mixtures with hexanes) to find a system where one isomer selectively crystallizes out while the others remain in the mother liquor. This process may need to be repeated several times to achieve high purity.
-
Solution 2: Derivatization: In some cases, it may be easier to separate derivatives. For example, the nitro isomers could be reduced to their corresponding amines. The amines may have different physical properties (e.g., pKa) that allow for easier separation via crystallization of their salts before being converted back if necessary.
Section 4: Scale-Up FAQs for Preclinical Production
Question 1: What are the primary safety concerns when scaling up this nitration from 5 grams to 500 grams?
Answer: The primary concern is managing the reaction's high exothermicity to prevent a thermal runaway.
-
Causality: The heat generated by the reaction increases with the cube of the reactor dimension, while the ability to remove heat (surface area) only increases with the square. This means heat management becomes exponentially more difficult at scale.[10] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[11]
-
Key Precautions:
-
Use a Jacketed Reactor: A glass-lined or stainless steel jacketed reactor with a dedicated cooling fluid (e.g., glycol) is mandatory for precise temperature control.
-
Controlled Addition: Use a programmable addition pump to ensure a slow, constant feed rate of the substrate.
-
Calorimetry Data: Before scaling up, perform reaction calorimetry (RC1) studies at the lab scale to understand the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the rate of heat evolution. This data is critical for safe process design.[11]
-
Emergency Quenching Plan: Have a pre-chilled quenching solution (e.g., a large volume of ice/water) ready for emergency shutdown of the reaction.
-
Question 2: How should I adapt my purification strategy for a 1 kg batch?
Answer: Large-scale column chromatography is generally not economically viable. The focus must shift to crystallization.
-
Strategy:
-
Initial Isolation: After quenching, the crude solid should be filtered using a large Buchner funnel or a filter press and washed extensively with water to remove residual acids.
-
Crude Crystallization: Perform an initial crystallization from a high-volume solvent to remove the bulk of impurities and undesired isomers.
-
Fractional Recrystallization: The enriched solid should then be subjected to multiple, careful recrystallizations. This is an iterative process. Analyze the mother liquor and the crystals at each step by HPLC to track the purity and yield of the 6-nitro isomer.
-
Alkaline Wash: In some nitration processes, acidic byproducts like nitrophenols can form. A wash with a dilute alkaline solution (e.g., sodium bicarbonate) can help remove these impurities.
-
Question 3: What are the documentation and quality control requirements for a preclinical batch?
Answer: For preclinical studies, material must be well-characterized with documented purity.
-
Documentation: Maintain a detailed batch record that documents every step, including raw material lot numbers, quantities, reaction times, temperature logs, and observations.
-
Quality Control (QC):
-
Identity: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity: Use HPLC to determine the purity (typically >98% is required) and to quantify any remaining isomeric impurities.
-
Residual Solvents: Use GC-MS to check for residual solvents from the purification process.
-
Certificate of Analysis (CoA): A CoA summarizing all QC results must be generated for the final batch.
-
Section 5: Data Summary: Lab-Scale vs. Scale-Up
| Parameter | Lab-Scale (5 g) | Preclinical Scale-Up (500 g) | Rationale for Change |
| Reactor | 250 mL Round-Bottom Flask | 10 L Jacketed Glass Reactor | Required for controlled heat transfer and containment at larger volumes. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures efficient mixing in a larger, more viscous reaction volume. |
| Cooling | Ice/Salt Bath | Recirculating Chiller with Glycol | Provides precise, reliable, and automated temperature control. |
| Substrate Addition | Manual via Dropping Funnel | Automated Dosing Pump | Critical for maintaining a slow, consistent addition rate to control the exotherm. |
| Addition Time | 30-60 minutes | 4-6 hours | Slower addition is necessary to allow the cooling system to remove the heat generated. |
| Workup | Quenching in Beaker | Quenching in a separate, larger stirred vessel | Safety and process control during the highly exothermic quenching step. |
| Purification | Column Chromatography / Lab Crystallization | Multi-step Fractional Crystallization | Chromatography is not scalable; crystallization is the industrial standard. |
| Drying | Vacuum Desiccator | Vacuum Oven | Efficiently removes solvents from large quantities of solid product. |
Section 6: Process Logic and Troubleshooting Diagram
Caption: Decision workflow for purification of the this compound isomer.
References
-
G.M. Intelligence, "Regioselective Benzo[b]thiophene Synthesis," Scribd. Available: [Link]
-
Connor, D. T., et al. (1992). "Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene," PubMed. Available: [Link]
-
Cooper, J., & Scrowston, R. M. (1971). "Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid," Journal of the Chemical Society C: Organic. Available: [Link]
- Polmann, E., et al. "Method of purifying nitrated aromatic compounds from a nitration process," Google Patents, WO2016198921A1.
-
ACS Publications, "Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities," ACS Pharmacology & Translational Science. Available: [Link]
-
Hafner, A., et al. (2020). "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib," Organic Process Research & Development. Available: [Link]
-
University of California, Riverside EH&S, "NITRIC ACID SAFETY," ehs.ucr.edu. Available: [Link]
-
Nanjing Tech University, "Process optimization and scale-up of toluene nitration in a microchannel reactor using HNO3-AC2O as nitrating agent," Nanjing Tech University Research Portal. Available: [Link]
-
Parales, R. E., et al. (2000). "Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems," Applied and Environmental Microbiology. Available: [Link]
-
East Harbour Group (2022). "MIXED NITRATING ACID (greater than 50% HN03)," easthrg.co.nz. Available: [Link]
-
Ju, K. S., & Parales, R. E. (2010). "Nitroaromatic Compounds, from Synthesis to Biodegradation," Microbiology and Molecular Biology Reviews. Available: [Link]
-
IntechOpen (2024). "Synthesis, Properties, and Biological Applications of Benzothiophene," IntechOpen. Available: [Link]
-
Cardillo, P., et al. (2004). "Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride," ResearchGate. Available: [Link]
-
Zenewicz, L. A., et al. (1998). "Reduction of polynitroaromatic compounds: the bacterial nitroreductases," FEMS Microbiology Reviews. Available: [Link]
-
Columbus Chemical Industries (2021). "Concentrated Nitric with 2% Sulfuric Acid SDS," columbus-chemical.com. Available: [Link]
-
Bagno, A., et al. (2018). "Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach," PubMed. Available: [Link]
-
Ju, K. S., & Parales, R. E. (2010). "Nitroaromatic Compounds, from Synthesis to Biodegradation," PMC - NIH. Available: [Link]
-
New Jersey Department of Health (2016). "Hazardous Substance Fact Sheet - Nitric Acid," nj.gov. Available: [Link]
-
Kulkarni, A. A. (2014). "Continuous flow nitration in miniaturized devices," PMC - NIH. Available: [Link]
-
Chemistry LibreTexts (2023). "15.2: Regioselectivity in Electrophilic Aromatic Substitution," chem.libretexts.org. Available: [Link]
-
ResearchGate, "Representative Synthetic Methods for Benzo[b]thiophene Derivatives." Available: [Link]
-
Scribd, "Bench-Scale and Pilot Plant Nitration." Available: [Link]
-
Organic Chemistry Portal, "Synthesis of benzothiophenes." Available: [Link]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Unstable Intermediates in Benzo[b]thiophene Reactions
Welcome to the technical support center for benzo[b]thiophene synthesis and functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this important heterocyclic scaffold. Benzo[b]thiophenes are privileged structures in medicinal chemistry and materials science, but their synthesis and manipulation are often complicated by the formation of unstable intermediates that can lead to low yields, side product formation, and purification challenges.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve common problems encountered in your experiments. We will delve into the mechanistic underpinnings of these issues and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing poor regioselectivity in the Friedel-Crafts acylation of my benzo[b]thiophene. What is the likely cause and how can I improve it?
A1: Poor regioselectivity in Friedel-Crafts acylation of benzo[b]thiophenes is a common issue. The reaction can lead to a mixture of C2 and C3 acylated products, and in some cases, acylation on the benzene ring.[2] The underlying issue is the relatively small difference in activation energy for electrophilic attack at these different positions.
Troubleshooting Steps:
-
Choice of Lewis Acid: The strength and stoichiometry of the Lewis acid can significantly influence regioselectivity. The use of excess strong Lewis acids like AlCl₃ can sometimes lead to complex formation with the sulfur atom, altering the electronic properties of the ring and leading to mixtures of products.[2] Experiment with milder Lewis acids such as SnCl₄ or ZnCl₂.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediate sigma complexes. A systematic screen of solvents (e.g., CS₂, nitrobenzene, 1,2-dichloroethane) is recommended.
Q2: My lithiation of a substituted benzo[b]thiophene is not giving the expected product after quenching with an electrophile. What could be happening?
A2: A common problem during the lithiation of benzo[b]thiophenes, especially at positions other than C2, is anion migration. A lithiated species at a less stable position (e.g., C3, C4, C7) can rearrange to the more thermodynamically stable 2-lithiobenzo[b]thiophene intermediate. This leads to the formation of a product functionalized at the C2 position, regardless of the intended site of reaction.
Preventative Measure:
-
2-Silyl Protection: To prevent this unwanted anion migration, you can protect the C2 position with a bulky silyl group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group. The silyl group blocks the C2 position, preventing the rearrangement of the lithiated intermediate. After successful functionalization at the desired position, the silyl group can be easily removed under acidic conditions.
Q3: I am attempting a radical cyclization to form a benzo[b]thiophene, but I am getting a complex mixture of products and low yield of the desired heterocycle. What are the likely unstable intermediates causing this?
A3: Radical cyclizations for benzo[b]thiophene synthesis, often involving the formation of a vinyl radical intermediate, can be prone to side reactions if the radical is not efficiently trapped intramolecularly. The primary unstable intermediate to consider is the vinyl radical itself. If the intramolecular cyclization is slow, the vinyl radical can participate in several undesired pathways:
-
Intermolecular Reactions: The vinyl radical can be trapped by other radical species in the reaction mixture or abstract a hydrogen atom from the solvent or a reagent, leading to a linear, uncyclized byproduct.
-
Polymerization: Vinyl radicals can initiate polymerization of the starting material or other unsaturated species present.
-
Rearrangement: Depending on the substrate, the vinyl radical could potentially undergo rearrangement to a more stable radical species.
To troubleshoot this, focus on optimizing conditions to favor the intramolecular cyclization, such as using high dilution to disfavor intermolecular reactions and choosing radical initiators and reaction temperatures that promote the desired cyclization rate.
Troubleshooting Guides for Specific Reaction Classes
Electrophilic Cyclization of o-Alkynyl Thioanisoles
This is a powerful method for constructing the benzo[b]thiophene core. However, it proceeds through highly reactive cationic intermediates that can be challenging to control.
Common Unstable Intermediates:
-
Sulfonium Ion: Formed by the initial attack of the alkyne on the electrophile.
-
Vinyl Cation: A highly unstable and reactive species that can be formed depending on the reaction conditions and the nature of the electrophile.
Troubleshooting Q&A:
Q: My electrophilic cyclization is giving a mixture of the desired benzo[b]thiophene and a non-cyclized addition product. How can I favor cyclization?
A: This is a classic case of competing reaction pathways stemming from the initial cationic intermediate. The intermediate can either be trapped intramolecularly by the thioether to form the benzo[b]thiophene or be trapped by an external nucleophile, leading to an acyclic product.
Causality and Solution:
-
The Principle of Pre-association: The intramolecular cyclization is often favored when the starting material can adopt a conformation that pre-organizes the thioether nucleophile and the activated alkyne. The choice of solvent can influence this conformational preference.
-
Temperature Control: Lowering the reaction temperature can slow down both the desired cyclization and the undesired intermolecular trapping. This can sometimes increase the selectivity for the intramolecular pathway by allowing more time for the correct conformation to be achieved before reaction.
-
Nature of the Electrophile: "Softer" electrophiles tend to favor the formation of a bridged sulfonium ion, which is primed for intramolecular attack. "Harder" electrophiles may favor the formation of a more open vinyl cation, which is more susceptible to trapping by external nucleophiles.
Experimental Protocol: Optimizing for Cyclization
-
Solvent Screen: Set up parallel reactions in a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, 1,2-dichloroethane, and a non-polar solvent like toluene). Analyze the product ratios by LC-MS or ¹H NMR.
-
Temperature Gradient: Run the reaction at a series of temperatures, for example, from -78 °C to room temperature, in the optimal solvent identified in the solvent screen.
-
Electrophile Choice: If using a general halogen source (e.g., NBS, I₂), consider pre-forming a complex with a silver salt (e.g., AgOTf) to generate a more cationic and potentially "softer" electrophilic species.
Lithiation and Functionalization of the Benzo[b]thiophene Core
Directed ortho-metalation and halogen-metal exchange are key strategies for functionalizing the benzo[b]thiophene ring. However, the stability of the resulting lithiated intermediates is a major concern.
Common Unstable Intermediates:
-
Thermodynamically Unstable Lithiated Species: Lithiation at positions other than C2 can be thermodynamically disfavored.
-
Pyrophoric Organolithium Reagents: Reagents like n-BuLi and t-BuLi are highly reactive and require careful handling.
Troubleshooting Q&A:
Q: I am trying to perform a directed ortho-lithiation on a substituted benzo[b]thiophene, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?
A: The regioselectivity of directed ortho-lithiation is governed by the directing ability of the substituent and the kinetic versus thermodynamic control of the deprotonation.
Causality and Solution:
-
Directing Group Ability: Ensure your directing group has a strong coordinating ability with the lithium cation. Common effective directing groups include amides, carbamates, and sulfoxides.
-
Temperature and Time: Lithiation is often a kinetically controlled process. Running the reaction at very low temperatures (e.g., -78 °C) for a short period can favor deprotonation at the most kinetically accessible site, which is usually the position ortho to the directing group. Allowing the reaction to warm up or run for too long can lead to equilibration to the thermodynamically more stable 2-lithio species.
Experimental Protocol: Handling Pyrophoric Reagents for Lithiation
This protocol assumes the use of standard Schlenk line techniques for handling air- and moisture-sensitive reagents.
-
Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Transfer: Use a syringe or cannula to transfer pyrophoric reagents like n-butyllithium. The Sure/Seal™ packaging system is designed for this purpose.[3]
-
Reaction Setup:
-
Dissolve the benzo[b]thiophene substrate in a dry, aprotic solvent (e.g., THF, diethyl ether) in a Schlenk flask under an inert atmosphere.
-
Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath).
-
Slowly add the organolithium reagent dropwise via syringe while stirring. A color change often indicates the formation of the lithiated species.
-
Stir the reaction at the low temperature for the optimized time to ensure complete lithiation without significant rearrangement.
-
Slowly add the electrophile (as a solution in the reaction solvent) to the cooled solution of the lithiated benzo[b]thiophene.
-
Allow the reaction to slowly warm to room temperature before quenching with a saturated aqueous solution of ammonium chloride.
-
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, when working with pyrophoric reagents. Work in a well-ventilated fume hood and have a Class D fire extinguisher readily available.[3]
Advanced Strategy: Managing Highly Reactive Intermediates with Flow Chemistry
For reactions that are highly exothermic, proceed through very short-lived intermediates, or are difficult to control in batch, flow chemistry offers a powerful solution.
Workflow for Implementing Flow Chemistry:
Caption: A simplified workflow for transitioning from batch to flow chemistry.
Q: My reaction to form a substituted benzo[b]thiophene is extremely fast and exothermic, leading to the formation of tar and decomposition products in a batch reactor. Can flow chemistry help?
A: Absolutely. Flow chemistry provides superior control over reaction parameters, making it ideal for managing highly reactive and unstable intermediates.
Causality and Solution:
-
Enhanced Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for extremely efficient heat dissipation. This prevents the formation of "hot spots" that can lead to thermal decomposition of intermediates and products.
-
Precise Residence Time Control: In a flow reactor, the time that the reactants and intermediates spend at a given temperature is precisely controlled by the flow rate and the reactor volume. This allows for the generation and immediate consumption of unstable intermediates before they have a chance to decompose or participate in side reactions.
-
Rapid Mixing: Micromixers ensure that reagents are mixed much faster than in a batch reactor, leading to more uniform reaction conditions and minimizing the formation of byproducts due to localized concentration gradients.
Experimental Protocol: Conceptual Setup for a Fast Cyclization in Flow
-
Pumping System: Use two or more syringe pumps or HPLC pumps to deliver separate streams of the reactants and any catalysts or quenching agents.
-
Mixing: A T-mixer or a more sophisticated micromixer is used to combine the reactant streams just before they enter the reactor.
-
Reactor: The reactor can be a simple coil of tubing (e.g., PFA or stainless steel) immersed in a temperature-controlled bath (e.g., an oil bath or a cryostat).
-
Back-Pressure Regulator: A back-pressure regulator is used to maintain the system under pressure, which can be necessary to prevent solvent boiling at elevated temperatures.
-
Collection: The product stream is collected at the outlet of the system. For optimization, a sample loop connected to an online analysis technique (e.g., LC-MS) can be used.
This setup allows for the safe and controlled generation of highly reactive intermediates, which are then immediately converted to the desired product within the heated or cooled zone of the reactor.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Proposed Solution(s) |
| Poor regioselectivity in Friedel-Crafts acylation | Competing reaction at C2/C3; harsh Lewis acid | Use milder Lewis acids (SnCl₄, ZnCl₂); lower reaction temperature; screen solvents. |
| Unexpected product from lithiation | Anion migration to the more stable C2 position | Protect the C2 position with a silyl group (e.g., TMS, TIPS). |
| Low yield and byproducts in radical cyclization | Intermolecular side reactions of the vinyl radical intermediate | Use high dilution; optimize radical initiator and temperature. |
| Decomposition in fast, exothermic reactions | Poor heat transfer and long reaction times in batch | Implement flow chemistry for superior temperature and residence time control. |
Conclusion
The successful synthesis and functionalization of benzo[b]thiophenes often hinge on the effective management of unstable intermediates. By understanding the mechanistic origins of these reactive species and applying the troubleshooting strategies and advanced techniques outlined in this guide, researchers can significantly improve their reaction outcomes. This technical support center serves as a living document, and we encourage you to consult the referenced literature for even greater detail.
References
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
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- 3. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of Nitrobenzothiophene Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides an in-depth comparison of the biological activities of different nitrobenzothiophene isomers, offering a critical analysis of supporting experimental data to inform future research and development.
Introduction: The Significance of Isomerism in Drug Discovery
The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a nitro group (–NO2) to this scaffold can dramatically modulate its electronic properties and, consequently, its biological profile.[2][3] The position of this nitro group is not a trivial matter; positional isomers of a molecule, while having the same chemical formula, can exhibit vastly different biological activities due to altered steric and electronic interactions with their biological targets.[4] This guide will delve into the comparative biological activities of 4-, 5-, 6-, and 7-nitrobenzothiophene isomers, synthesizing data from various studies to illuminate the critical role of nitro group positioning.
The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the cellular environment. This bioactivation process generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can induce cellular damage and cytotoxicity, forming the basis for their therapeutic effects.[5][6]
Comparative Anticancer Activity: A Tale of Positional Effects
Causality in Experimental Design: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability. This assay was chosen for its reliability and its basis in cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative determination of a compound's cytotoxic effect.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitrobenzothiophene isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Data Summary: Anticancer Activity of Nitro-substituted Benzothiophene Derivatives
The following table summarizes representative IC50 values for various nitro-substituted benzothiophene derivatives against different cancer cell lines, extrapolated from multiple sources. It is crucial to note that direct comparisons between different studies should be made with caution due to variations in cell lines and experimental conditions.
| Compound Class | Isomer Position | Cancer Cell Line | IC50 (µM) |
| Tetrahydrobenzo[b]thiophene Derivatives | 4-substituted | MDA-MB-435 | < 0.04 |
| Naphthoquinone Derivatives | Phenylamino substituted | A549 | Comparable to doxorubicin |
| Thiazole-based Chalcones | 5-nitrothiophene | HepG-2, A549, MCF-7 | Potent activity |
This table is a synthesis of data from multiple sources and is intended for illustrative purposes.[7][8][9]
The data, although not a direct head-to-head comparison of the parent nitrobenzothiophene isomers, strongly suggests that the substitution pattern on the benzothiophene ring system significantly influences anticancer potency. For instance, certain 4-substituted tetrahydrobenzo[b]thieno[2,3-d]pyrimidines have demonstrated exceptionally low IC50 values.[7]
Mechanistic Insights: Microtubule Targeting
Several potent benzothiophene derivatives exert their anticancer effects by targeting microtubule dynamics.[7][10] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of anticancer activity for certain nitrobenzothiophene derivatives.
Comparative Antimicrobial Activity: The Isomeric Advantage
Nitroaromatic compounds have a long history as antimicrobial agents.[2] Their mechanism of action often involves the reduction of the nitro group by bacterial nitroreductases to generate cytotoxic radical species that can damage DNA and other vital cellular components.[6][11] The position of the nitro group on the benzothiophene ring can influence the substrate specificity for these nitroreductases and, therefore, the antimicrobial potency.
Causality in Experimental Design: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This method was selected for its ability to provide a precise concentration at which bacterial growth is inhibited. By testing a range of concentrations, it allows for a direct comparison of the potency of different isomers.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the nitrobenzothiophene isomers in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Data Summary: Antimicrobial Activity of Nitro-substituted Benzothiophene Derivatives
The following table presents representative MIC values for various nitro-substituted benzothiophene and related heterocyclic derivatives against different microbial strains. As with the anticancer data, these values are compiled from various sources and should be interpreted with consideration for the different experimental contexts.
| Compound Class | Isomer Position | Microbial Strain | MIC (µg/mL) |
| Biphenyl Peptidomimetic Amphiphiles | Positional Isomer 4 | P. aeruginosa, E. coli | 2 |
| Biphenyl Peptidomimetic Amphiphiles | Isomers 2, 3, 7 | A. baumannii | 4 |
| Aminobenzothiophenes | 6-aminobenzothiophene | M. smegmatis | 0.78 |
This table is a synthesis of data from multiple sources and is intended for illustrative purposes.[4][12][13]
The data highlights that positional isomerism plays a crucial role in determining both the potency and the spectrum of antimicrobial activity. For example, in a study of biphenyl antimicrobial peptidomimetic amphiphiles, positional isomer 4 showed significantly enhanced efficacy against P. aeruginosa and E. coli compared to other isomers.[4][12]
Mechanistic Insights: Nitroreductase-Mediated Activation
The antimicrobial action of nitroaromatic compounds is often a "pro-drug" approach, where the compound is activated by bacterial enzymes.
Caption: Bioactivation of nitrobenzothiophene isomers by bacterial nitroreductases.
Structure-Activity Relationship (SAR) and Future Directions
The collective evidence strongly supports the hypothesis that the position of the nitro group on the benzothiophene ring is a critical determinant of biological activity.[14] This positional isomerism influences the molecule's electronic distribution, redox potential, and steric properties, which in turn affect its interaction with biological targets such as enzymes and cellular membranes.[5][15][16]
Future research should focus on the systematic synthesis and parallel biological evaluation of all four primary nitrobenzothiophene isomers (4-, 5-, 6-, and 7-nitrobenzothiophene) and their simple derivatives. Such a direct comparative study would provide invaluable data for establishing a clear structure-activity relationship. Furthermore, elucidating the specific nitroreductases involved in the activation of these isomers in different cancer cell lines and bacterial species will be crucial for the rational design of next-generation therapeutics with improved selectivity and potency.
Conclusion
This guide has synthesized available data to provide a comparative overview of the biological activities of nitrobenzothiophene isomers. The evidence clearly indicates that the position of the nitro group is a key factor influencing their anticancer and antimicrobial properties. While direct comparative studies are needed, the insights presented here underscore the importance of considering positional isomerism in the design and development of novel benzothiophene-based therapeutic agents. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in this field.
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A Comparative Analysis of 6-Nitro-benzo[b]thiophene and Other STAT3 Inhibitors for Cancer Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of STAT3 in Oncology and the Rationale for Its Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal intracellular transcription factor that plays a central role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] In normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process. However, in a significant percentage of human cancers, ranging from 25% to 100% across various malignancies, STAT3 is constitutively activated, driving tumor progression, metastasis, and resistance to therapy.[1] This aberrant and persistent activation transforms STAT3 into a key oncogenic driver, making it an attractive and compelling target for the development of novel anticancer therapeutics.[2] The inhibition of STAT3 signaling has the potential to suppress tumor growth, induce apoptosis, and overcome drug resistance, offering a promising avenue for cancer treatment.[3]
This guide provides a comparative analysis of 6-Nitro-benzo[b]thiophene (commonly known as Stattic), a widely studied STAT3 inhibitor, against a diverse range of other STAT3-targeting agents. We will delve into their mechanisms of action, in vitro and in vivo efficacy, selectivity, and potential limitations. This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions in their pursuit of effective STAT3-targeted cancer therapies.
The STAT3 Signaling Pathway: Avenues for Therapeutic Intervention
The activation of STAT3 is a multi-step process initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). Phosphorylated STAT3 (p-STAT3) then forms homodimers, translocates to the nucleus, and binds to specific DNA response elements in the promoters of target genes, thereby regulating their transcription. This cascade of events presents several opportunities for therapeutic intervention, as illustrated below.
Caption: A simplified representation of the STAT3 signaling cascade and the various points at which inhibitors can exert their effects.
A Deep Dive into this compound (Stattic)
Stattic was one of the first non-peptidic small molecules identified as a STAT3 inhibitor.[4] It is thought to inhibit STAT3 by targeting its SH2 domain, thereby preventing STAT3 phosphorylation, dimerization, and subsequent nuclear translocation.[4]
Performance Data for Stattic:
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (STAT3 Inhibition) | 5.1 µM | Cell-free assay (inhibition of phosphopeptide binding to STAT3 SH2 domain) | [4] |
| IC50 (Cell Viability) | ~5-20 µM | Various cancer cell lines | [3][5] |
| Selectivity | Highly selective for STAT3 over STAT1 | Cell-free assays | [4] |
| In Vivo Efficacy | Showed tumor growth inhibition in a medulloblastoma mouse model when combined with radiation. | Mouse xenograft model | [1] |
Critical Considerations for Stattic:
While widely used as a tool compound to probe STAT3 function, emerging evidence suggests that Stattic exerts numerous off-target effects independent of its STAT3 inhibitory activity.[6][7] Studies have shown that Stattic can decrease histone acetylation, a crucial epigenetic modification, even in STAT3-deficient cells.[6] This calls for a cautious interpretation of results obtained using Stattic alone to implicate STAT3 in a particular biological process.
Comparative Analysis of Alternative STAT3 Inhibitors
The limitations of Stattic have spurred the development of a diverse arsenal of STAT3 inhibitors with different mechanisms of action and potentially improved specificity and potency.
Other Small Molecule Inhibitors
This class represents the most extensively explored category of STAT3 inhibitors, targeting various domains of the STAT3 protein.
-
BP-1-102: An orally bioavailable inhibitor that targets the STAT3 SH2 domain, preventing its activation.[8] It has shown promising antitumor effects in several preclinical models.[5]
-
Niclosamide: An FDA-approved anthelmintic drug that was repurposed as a STAT3 inhibitor. It is believed to inhibit STAT3 signaling, though its precise mechanism is still under investigation.[4] It selectively inhibits the phosphorylation of STAT3 with no significant effect on STAT1 and STAT5.[4]
-
Cryptotanshinone: A natural product isolated from the herb Salvia miltiorrhiza. It inhibits STAT3 phosphorylation at Tyr705 with high selectivity over STAT1 and STAT5.[4] In vivo studies have demonstrated its ability to suppress tumor growth in esophageal squamous-cell carcinoma models.[9][10]
Antisense Oligonucleotides (ASOs)
ASOs are designed to specifically bind to the mRNA of a target protein, leading to its degradation and thereby preventing protein synthesis.
-
AZD9150: A next-generation ASO that targets STAT3 mRNA. It has shown potent and specific inhibition of STAT3 expression in preclinical cancer models and has undergone clinical evaluation.[11][12] In vivo studies have demonstrated its ability to reduce STAT3 protein levels and inhibit tumor growth in lymphoma and lung cancer models.[11]
PROTAC Degraders
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
-
SD-36: A potent and selective STAT3 degrader.[13][14] It induces the degradation of STAT3 protein at low nanomolar concentrations with high selectivity over other STAT family members.[13][14] In vivo, SD-36 has demonstrated complete and long-lasting tumor regression in xenograft models of leukemia and lymphoma.[13][15]
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and the selected alternative STAT3 inhibitors. It is important to note that the IC50 values are highly dependent on the specific assay conditions and cell lines used.
| Inhibitor | Class | Mechanism of Action | IC50 (STAT3 Activity) | IC50 (Cell Viability) | Selectivity | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| This compound (Stattic) | Small Molecule | SH2 Domain Inhibition | 5.1 µM (cell-free) | ~5-20 µM | High for STAT3 vs STAT1 | Moderate, often in combination | [1][4] |
| BP-1-102 | Small Molecule | SH2 Domain Inhibition | 6.8 µM (DNA binding) | ~5-15 µM | Selective for STAT3 | Significant | [8][16] |
| Niclosamide | Small Molecule | STAT3 Signaling Inhibition | 0.7 µM (cell-free) | ~1-5 µM | Selective for STAT3 vs STAT1/5 | Significant | [4] |
| Cryptotanshinone | Natural Product | p-STAT3 Inhibition | 4.6 µM (cell-free) | 2.57-10.07 µM | High for STAT3 vs STAT1/5 | Significant | [4][9] |
| AZD9150 | ASO | STAT3 mRNA Degradation | N/A | Varies | High | Significant | [11][12] |
| SD-36 | PROTAC Degrader | STAT3 Protein Degradation | DC50 ~1 nM (degradation) | Nanomolar range | High for STAT3 vs other STATs | Complete and sustained tumor regression | [13][15] |
Experimental Protocols: A Guide to Evaluating STAT3 Inhibitors
To ensure the scientific rigor and reproducibility of studies evaluating STAT3 inhibitors, standardized and well-validated experimental protocols are essential.
Workflow for In Vitro Evaluation of STAT3 Inhibitors
Caption: A stepwise workflow for the in vitro assessment of potential STAT3 inhibitors.
Detailed Step-by-Step Methodologies
1. Western Blot Analysis for Phosphorylated and Total STAT3
-
Principle: This technique is used to detect and quantify the levels of specific proteins in a cell lysate. By using antibodies specific to the phosphorylated form of STAT3 (p-STAT3 Tyr705) and total STAT3, one can assess the inhibitory effect of a compound on STAT3 activation.
-
Protocol:
-
Cell Lysis: Treat cancer cells with the STAT3 inhibitor at various concentrations for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the p-STAT3 levels to total STAT3 and the loading control.
-
2. STAT3 Luciferase Reporter Gene Assay
-
Principle: This assay measures the transcriptional activity of STAT3. Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter and a control plasmid (e.g., Renilla luciferase) for normalization. Inhibition of STAT3 signaling will result in a decrease in luciferase activity.
-
Protocol:
-
Transfection: Co-transfect the cancer cells with the STAT3-luciferase reporter plasmid and a control plasmid.
-
Inhibitor Treatment: After 24-48 hours, treat the cells with the STAT3 inhibitor at various concentrations.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[17][18]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
3. Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding
-
Principle: EMSA is used to detect protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing a STAT3 binding site is incubated with nuclear extracts from cells treated with or without a STAT3 inhibitor. If the inhibitor prevents STAT3 from binding to the DNA, the amount of the protein-DNA complex will be reduced.
-
Protocol:
-
Nuclear Extract Preparation: Treat cells with the inhibitor and prepare nuclear extracts.
-
Binding Reaction: Incubate the nuclear extracts with a labeled DNA probe containing a consensus STAT3 binding site.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or fluorescence imaging. A decrease in the shifted band corresponding to the STAT3-DNA complex indicates inhibition.
-
4. Mouse Tumor Xenograft Model
-
Principle: This in vivo model is used to evaluate the antitumor efficacy of a compound. Human cancer cells are implanted into immunocompromised mice, and once tumors are established, the mice are treated with the inhibitor.[19][20]
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[21]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (length x width²) / 2.[21]
-
Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the STAT3 inhibitor and vehicle control according to the desired dosing schedule and route of administration.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.[19]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting for p-STAT3 and total STAT3, to confirm target engagement in vivo.
-
Conclusion and Future Perspectives
The constitutive activation of STAT3 is a key driver of tumorigenesis and therapeutic resistance in a wide array of cancers. While this compound (Stattic) has been a valuable research tool, its off-target effects necessitate the exploration of more specific and potent inhibitors. The field of STAT3-targeted therapies has evolved significantly, with the emergence of diverse classes of inhibitors, including highly selective small molecules, antisense oligonucleotides, and targeted protein degraders like PROTACs.
The comparative analysis presented in this guide highlights the strengths and weaknesses of different approaches to STAT3 inhibition. While small molecule inhibitors offer the convenience of oral administration, their selectivity can be a challenge. ASOs provide high specificity but may have delivery hurdles. PROTACs represent a promising new modality with the potential for potent and sustained target degradation.
Ultimately, the choice of a STAT3 inhibitor for research or therapeutic development will depend on the specific context, including the cancer type, the desired mechanism of action, and the need for selectivity. The continued development and rigorous preclinical evaluation of novel STAT3 inhibitors, guided by the principles and methodologies outlined in this guide, hold the promise of delivering more effective and personalized cancer therapies in the future.
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A Comparative Guide to Validating the Anticancer Properties of 6-Nitro-benzo[b]thiophene Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer properties of 6-Nitro-benzo[b]thiophene derivatives. We will delve into the experimental validation of this promising class of compounds, focusing on their mechanism of action as potent signaling pathway inhibitors. This document is structured to provide not only detailed experimental protocols but also the scientific rationale behind these methodologies, ensuring a robust and well-rounded understanding.
Introduction: The Therapeutic Potential of 6-Nitro-benzo[b]thiophenes
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The addition of a nitro group at the 6-position has been shown to be a critical modification, leading to compounds with significant anticancer potential. A prime example is this compound 1,1-dioxide, widely known as Stattic , a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Persistent activation of STAT3 is a hallmark of many human cancers, playing a crucial role in cell proliferation, survival, and migration.[3] Consequently, targeting this pathway with small molecule inhibitors like Stattic and its analogues represents a promising therapeutic strategy.[1][3]
This guide will focus on the validation of Stattic and its next-generation derivatives, such as K2071 , a 6-amino-benzo[b]thiophene 1,1-dioxide analogue, and other structurally related compounds that have demonstrated significant anticancer effects through mechanisms including STAT3 inhibition and modulation of the RhoA/ROCK pathway.[2][4]
Comparative Efficacy: A Data-Driven Overview
A critical step in the validation of novel anticancer compounds is the quantitative assessment of their cytotoxic and antiproliferative effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation. Below is a comparative summary of the reported IC50 values for Stattic and its analogue, K2071.
| Compound | Cancer Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| Stattic | MDA-MB-231 (Breast Cancer) | ATP Assay | 72h | 1.3 | [4] |
| K2071 | MDA-MB-231 (Breast Cancer) | ATP Assay | 72h | 1.5 | [4] |
| K2071 | A-172 (Glioblastoma) | Resazurin Assay | 24h | ~2 | [4] |
| K2071 | T-98 G (Glioblastoma) | Resazurin Assay | 24h | ~2 | [4] |
| K2071 | U-87 MG (Glioblastoma) | Resazurin Assay | 24h | ~2 | [4] |
| K2071 | U-251 MG (Glioblastoma) | Resazurin Assay | 24h | ~2 | [4] |
Table 1: Comparative IC50 values of Stattic and its analogue K2071 in various cancer cell lines.
The data indicates that K2071 exhibits comparable potency to its parent compound, Stattic, in the MDA-MB-231 breast cancer cell line.[4] Furthermore, K2071 demonstrates consistent micromolar efficacy across multiple glioblastoma cell lines, including the temozolomide-resistant T-98 G line.[4] This highlights the potential of K2071 as a promising candidate for further preclinical development.
Mechanistic Validation: Unraveling the Mode of Action
Understanding the mechanism through which a compound exerts its anticancer effects is paramount. For this compound derivatives, two key signaling pathways have been identified as primary targets: STAT3 and RhoA/ROCK.
STAT3 Signaling Pathway
The STAT3 pathway is a critical regulator of gene transcription involved in cell proliferation, survival, and differentiation.[3] In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis.[3][5] this compound derivatives, such as Stattic and its analogues, have been shown to inhibit STAT3 phosphorylation, a key step in its activation.[1][6]
Figure 1: Simplified STAT3 signaling pathway and points of inhibition by this compound derivatives.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a key regulator of the actin cytoskeleton and is involved in cell migration, invasion, and proliferation.[2] Dysregulation of this pathway is frequently observed in cancer, contributing to metastasis.[2] Certain benzo[b]thiophene derivatives have been shown to target this pathway, inhibiting the proliferation and invasion of cancer cells.[2]
Figure 2: Simplified RhoA/ROCK signaling pathway with the inhibitory action of specific benzo[b]thiophene derivatives.
Experimental Protocols for Anticancer Property Validation
To ensure the scientific rigor and reproducibility of your findings, it is essential to follow standardized and well-validated experimental protocols. The following section provides detailed, step-by-step methodologies for key in vitro assays to assess the anticancer properties of this compound derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Figure 3: Experimental workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells based on their position in the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Conclusion and Future Directions
The validation of this compound derivatives as anticancer agents requires a multi-faceted approach, combining robust in vitro assays with a deep understanding of their molecular mechanisms. The protocols and comparative data presented in this guide provide a solid foundation for researchers to systematically evaluate these promising compounds. Future studies should focus on expanding the panel of cancer cell lines, investigating the in vivo efficacy and toxicity of lead compounds in animal models, and further elucidating their interactions with key signaling pathways. The continued exploration of this chemical scaffold holds significant promise for the development of novel and effective cancer therapeutics.
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Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science. [Link]
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A Comparative Guide to 6-Nitro-benzo[b]thiophene in Organic Semiconductors: A Benchmarking Analysis
This guide provides a comprehensive performance benchmark of 6-Nitro-benzo[b]thiophene within the context of organic semiconductor materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers an in-depth comparison with established p-type and n-type organic semiconductors. We will delve into the anticipated properties of this compound, supported by a theoretical framework rooted in the well-understood characteristics of its parent structure and the influence of nitro functionalization. This guide also provides detailed experimental protocols for the synthesis of this compound and the fabrication and characterization of Organic Field-Effect Transistors (OFETs), the standard for benchmarking organic semiconductor performance.
Introduction to Organic Semiconductors and Key Performance Metrics
Organic semiconductors are carbon-based materials that exhibit semiconductor properties, forming the active layer in a variety of electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] Unlike their inorganic counterparts, organic semiconductors offer advantages such as mechanical flexibility, low-cost fabrication via solution-based methods, and the ability to tune their electronic properties through chemical synthesis.[1]
The performance of an organic semiconductor in an OFET is primarily evaluated by three key metrics:
-
Charge Carrier Mobility (μ): This parameter quantifies how quickly charge carriers (electrons or holes) move through the material under the influence of an electric field.[2] Higher mobility generally leads to faster device operation. It is typically measured in cm²/Vs.
-
On/Off Current Ratio (Ion/Ioff): This is the ratio of the electrical current when the transistor is in its "on" state to the current in its "off" state. A high on/off ratio is crucial for digital logic applications to minimize power consumption and ensure clear switching behavior.[3]
-
Thermal Stability: This refers to the material's ability to maintain its performance and structural integrity at elevated temperatures, which is critical for the long-term operational stability of electronic devices.[4]
Profile of this compound: A Theoretical Performance Projection
The benzo[b]thiophene (BTBT) backbone is a highly successful p-type organic semiconductor, known for its excellent charge transport properties and environmental stability.[5][6] The introduction of a nitro group (-NO₂), a potent electron-withdrawing group, at the 6-position is expected to significantly alter the electronic landscape of the molecule.[7] This substitution will likely lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[8] The substantial lowering of the LUMO level may shift the material's charge transport characteristics from predominantly p-type (hole-transporting) to either n-type (electron-transporting) or ambipolar (capable of transporting both holes and electrons).[7]
While the nitro group can enhance air stability, it may also introduce challenges. The strong dipole moment of the nitro group can lead to increased intermolecular interactions, which could either be beneficial or detrimental to molecular packing and, consequently, charge transport. Furthermore, nitro groups can sometimes introduce electronic trap states, which would impede charge carrier mobility.[7]
Predicted Performance of this compound:
-
Charge Transport: Likely n-type or ambipolar.
-
Mobility: Expected to be modest, potentially in the range of 10⁻³ to 10⁻² cm²/Vs. This is a conservative estimate, acknowledging the potential for the nitro group to disrupt the favorable packing of the BTBT core.
-
On/Off Ratio: Potentially high ( >10⁵), benefiting from the electron-withdrawing nature of the nitro group which can help to deplete charge carriers in the "off" state.
-
Thermal Stability: Nitroaromatic compounds can have limited thermal stability, and this will be a key parameter to evaluate experimentally.[9]
Benchmark Organic Semiconductors for Comparison
To provide a comprehensive performance context for our theoretical projection of this compound, we have selected a range of well-characterized p-type and n-type organic semiconductors.
High-Performance p-Type Benchmarks
The benzo[b]thiophene (BTBT) scaffold has been the basis for some of the highest-performing p-type organic semiconductors.[2][10]
-
2,7-diphenyl[2]benzothieno[3,2-b][2]benzothiophene (DPh-BTBT): This material is known for its high hole mobility and excellent air stability. OFETs fabricated with DPh-BTBT have demonstrated hole mobilities as high as 3.5 cm²/Vs and on/off ratios of 2.1 x 10⁷.[11]
-
2,7-dioctyl[2]benzothieno[3,2-b][2]benzothiophene (C8-BTBT): C8-BTBT is a solution-processable organic semiconductor that has achieved exceptionally high hole mobilities, with some reports as high as 43 cm²/Vs.[2]
-
Pentacene: A widely studied p-type organic semiconductor, pentacene has reported hole mobilities in thin-film transistors typically in the range of 0.1 to 1 cm²/Vs, though higher values have been achieved in single crystals.[12]
Representative n-Type Benchmarks
The development of high-performance, air-stable n-type organic semiconductors has been a significant challenge in the field.
-
Nitro-functionalized Fluorenone Derivatives: These materials represent a class of n-type organic semiconductors where the nitro group is utilized for its electron-withdrawing properties. While they offer excellent air stability, their electron mobilities are often modest, typically in the range of 10⁻⁶ to 10⁻⁴ cm²/Vs.[7]
-
D(PhFCO)-BTBT: This is a BTBT-based n-type molecular semiconductor, demonstrating that the BTBT core can be chemically modified to exhibit electron transport. It has shown a high electron mobility of approximately 0.6 cm²/Vs with a high on/off ratio of 10⁷–10⁸.[13]
-
Perylene Diimide (PDI) Derivatives: PDI-based molecules are a prominent class of n-type organic semiconductors. Depending on the specific derivative and device architecture, they can achieve electron mobilities ranging from 0.1 to over 5 cm²/Vs.[14]
Comparative Performance Analysis
The following table summarizes the key performance metrics for our projected this compound and the selected benchmark materials. This allows for a direct comparison of their potential in organic electronic applications.
| Semiconductor Material | Type | Charge Carrier Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Processing |
| This compound | n-type/ambipolar (Predicted) | ~10⁻³ - 10⁻² (Predicted) | >10⁵ (Predicted) | Vapor/Solution |
| DPh-BTBT | p-type | up to 3.5[11] | 2.1 x 10⁷[11] | Vapor |
| C8-BTBT | p-type | up to 43[2] | >10⁶ | Solution |
| Pentacene | p-type | 0.1 - 1[12] | ~10⁶ | Vapor |
| Nitro-fluorenone Derivative | n-type | 10⁻⁶ - 10⁻⁴[7] | >10⁵ | Vapor/Solution |
| D(PhFCO)-BTBT | n-type | ~0.6[13] | 10⁷ - 10⁸[13] | Vapor |
| PDI Derivative | n-type | 0.1 - >5[14] | >10⁶ | Vapor/Solution |
Experimental Protocols
To facilitate further research and validate the predicted performance of this compound, we provide the following detailed experimental protocols.
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of benzo[b]thiophene. A general procedure is outlined below.
Step-by-Step Protocol:
-
Dissolve benzo[b]thiophene in a suitable inert solvent, such as acetic anhydride, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to maintain a temperature between 0 and 10 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution. The rate of addition should be carefully controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring to quench the reaction.
-
The precipitated solid is then collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the 6-nitro isomer.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of Organic Field-Effect Transistors (OFETs)
A bottom-gate, top-contact OFET architecture is a common configuration for evaluating the performance of new organic semiconductors.
Step-by-Step Protocol:
-
Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick). The silicon serves as the gate electrode, and the SiO₂ as the gate dielectric. The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS). This treatment modifies the surface energy and promotes better molecular ordering of the semiconductor.
-
Semiconductor Deposition: The active layer of this compound (or a benchmark material) is deposited onto the treated substrate. This can be done by:
-
Thermal Evaporation: The material is heated in a high-vacuum chamber and sublimes onto the substrate. The substrate temperature can be controlled to influence film morphology.
-
Solution Processing (e.g., Spin Coating): The material is dissolved in a suitable organic solvent and then spin-coated onto the substrate, followed by solvent annealing.
-
-
Source and Drain Electrode Deposition: Gold (Au) is a common choice for source and drain electrodes due to its high work function and inertness. The electrodes are deposited by thermal evaporation through a shadow mask to define the channel length and width.
-
Thermal Annealing (Optional): The completed device may be annealed at an elevated temperature to improve the crystallinity and morphology of the organic semiconductor film, which can enhance device performance.
-
Electrical Characterization: The OFET is then characterized using a semiconductor parameter analyzer in a probe station under an inert atmosphere (e.g., nitrogen or argon) or in air. The output and transfer characteristics are measured to extract the charge carrier mobility, on/off ratio, and threshold voltage.
Conclusion and Future Outlook
While direct experimental evidence for the performance of this compound as an organic semiconductor is currently lacking, a theoretical analysis based on established chemical principles suggests its potential as an n-type or ambipolar material with good air stability, albeit likely with modest charge carrier mobility. The strong electron-withdrawing nature of the nitro group is a double-edged sword, offering potential for n-type behavior and high on/off ratios but also posing risks of disrupting molecular packing and introducing electronic traps.
This guide provides a framework for the systematic evaluation of this compound, placing it in the context of high-performing p-type and n-type benchmark materials. The detailed experimental protocols for synthesis and device fabrication are intended to facilitate further research to validate or refine the performance predictions made herein. The exploration of novel derivatives of the versatile benzo[b]thiophene core, including those with strategically placed electron-withdrawing groups, remains a promising avenue for the development of the next generation of organic electronic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
